molecular formula C19H14 B135079 10-Methylbenz[a]anthracene CAS No. 2381-15-9

10-Methylbenz[a]anthracene

Numéro de catalogue: B135079
Numéro CAS: 2381-15-9
Poids moléculaire: 242.3 g/mol
Clé InChI: WUMGYHICFXGLAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-Methylbenz[a]anthracene, also known as 10-Methylbenz[a]anthracene, is a useful research compound. Its molecular formula is C19H14 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
The exact mass of the compound 10-Methylbenz[a]anthracene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.27e-07 min water, 5.5x10-2 mg/l at 27 °cinsoluble in watersoluble in ethanol, acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409456. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10-Methylbenz[a]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Methylbenz[a]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

10-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-7-15-11-16-9-8-14-4-2-3-5-18(14)19(16)12-17(15)10-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMGYHICFXGLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073293
Record name 10-Methylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [HSDB]
Record name 10-Methylbenz(a)anthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 5.5X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, acetic acid
Record name 10-Methylbenz(a)anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000001 [mmHg]
Record name 10-Methylbenz(a)anthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Yellow plates from alcohol

CAS No.

2381-15-9
Record name 10-Methylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2381-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methylbenz(a)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methylbenz[a]anthracene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Methylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-E40 10-METHYLBENZ(A)ANTHRACENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-METHYLBENZ(A)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH803A2AAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-Methylbenz(a)anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

184 °C
Record name 10-Methylbenz(a)anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Technical Guide: Carcinogenic Activity & Mechanism of 10-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the carcinogenic activity of 10-Methylbenz[a]anthracene (10-MBA) . This document is structured to serve researchers and drug development professionals requiring precise toxicological data, mechanistic insights, and experimental protocols.

Executive Summary

10-Methylbenz[a]anthracene (10-MBA) is a polycyclic aromatic hydrocarbon (PAH) and a methylated derivative of benz[a]anthracene (BA). While less potent than the extensively studied 7,12-dimethylbenz[a]anthracene (DMBA) or 7-methylbenz[a]anthracene (7-MBA), 10-MBA possesses confirmed carcinogenic and mutagenic activity . Its toxicity profile is governed by the "bay-region" theory of activation, where metabolic oxidation converts the parent compound into reactive diol-epoxides capable of covalent DNA binding.

This guide details the structural basis of its potency, the specific metabolic pathways leading to genotoxicity, and validated protocols for handling and assessing this compound in a research setting.

Chemical & Structural Basis

The carcinogenic potential of PAHs is strictly dictated by their electronic topology and steric hindrance. 10-MBA is characterized by a methyl substitution at the C10 position of the benz[a]anthracene core.

  • IUPAC Name: 10-Methylbenz[a]anthracene[1][2][3][4]

  • Molecular Formula: C₁₉H₁₄

  • Structural Significance:

    • Bay Region: Located between C1 and C12. This is the site of critical enzymatic activation.

    • L-Region (Meso): Positions 7 and 12 are the most reactive "meso" regions.

    • 10-Position Impact: Unlike the 7- or 12-methyl isomers, the 10-methyl group is located on the anthracene ring opposite the bay region. It does not sterically crowd the bay region (unlike the 12-methyl group) but influences the

      
      -electron density of the molecule, rendering it more active than the parent benz[a]anthracene but less active than the 7- or 12-substituted derivatives.
      
Table 1: Comparative Carcinogenic Potency of MBA Isomers

The following data synthesizes murine skin tumor-initiating assays (SENCAR/CD-1 mice) and mutagenicity profiles.

CompoundMethyl PositionCarcinogenicity (Skin)Mutagenicity (Ames)Potency Class
7,12-DMBA 7, 12+++++ (Very High)PositiveUltra-Potent
7-MBA 7++++ (High)PositivePotent
12-MBA 12+++ (Moderate)PositiveModerate
10-MBA 10 ++ (Weak/Moderate) Positive Weak Carcinogen
Benz[a]anthracene None+ (Weak)PositiveWeak

Note: 10-MBA induces papillomas in approximately 72% of mice under chronic dermal application protocols, confirming its status as a carcinogen despite its lower potency relative to DMBA.

Mechanism of Action: Metabolic Activation

10-MBA is a pro-carcinogen . It requires metabolic activation by cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1) to exert genotoxic effects. The mechanism follows the Bay-Region Theory , leading to the formation of a "bay-region diol-epoxide."[5][6]

The Activation Pathway
  • Initial Oxidation: CYP450s oxidize the 3,4-double bond (non-K-region) to form an epoxide.

  • Hydrolysis: Microsomal Epoxide Hydrolase (mEH) converts the epoxide to a trans-dihydrodiol (10-MBA-3,4-dihydrodiol).

  • Secondary Oxidation: CYP450s perform a second oxidation at the 1,2-position (the bay region), forming the ultimate carcinogen: 10-Methylbenz[a]anthracene-3,4-diol-1,2-epoxide .

  • DNA Adduct Formation: The epoxide ring opens, creating a carbonium ion that covalently binds to the exocyclic amino group of Guanine (N2 position) in DNA, causing replication errors (G->T transversions).

MetabolicActivation MBA 10-Methylbenz[a]anthracene (Pro-carcinogen) Epoxide 10-MBA-3,4-oxide MBA->Epoxide CYP1A1 / CYP1B1 Detox Phenols / Glucuronides (Detoxification) MBA->Detox Phase II Enzymes Diol 10-MBA-3,4-dihydrodiol (Proximate Carcinogen) Epoxide->Diol Epoxide Hydrolase Epoxide->Detox DiolEpoxide 10-MBA-3,4-diol-1,2-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1 / CYP1B1 DNA_Adduct DNA Adduct (N2-Guanyl) DiolEpoxide->DNA_Adduct Covalent Binding

Figure 1: Metabolic activation pathway of 10-MBA via the bay-region mechanism.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are recommended for investigating 10-MBA activity.

Safety & Handling (Self-Validating System)
  • Hazard Class: Carcinogen, Mutagen.[2]

  • Containment: All weighing and solution preparation must occur in a Class II Biological Safety Cabinet or a dedicated chemical fume hood.

  • Deactivation: Surface contamination should be treated with a surfactant/solvent mix (e.g., 5% SDS in ethanol) followed by oxidation (bleach) to degrade the aromatic ring structure.

Murine Skin Tumorigenesis Assay (Initiation-Promotion)

This is the gold-standard assay for quantifying PAH carcinogenicity.

Objective: Assess tumor-initiating potential of 10-MBA. Model: SENCAR mice (highly sensitive to skin carcinogenesis) or CD-1 female mice.

Protocol Steps:

  • Preparation: Dissolve 10-MBA in analytical grade Acetone. Concentration: 400 nmol per 200 µL.

  • Initiation (Day 0): Apply a single dose (200 µL) of 10-MBA solution topically to the shaved dorsal skin of the mouse.

    • Control: Apply Acetone only.

    • Positive Control: Apply 7,12-DMBA (10 nmol).

  • Rest Period: Wait 1 week to allow metabolic activation and DNA fixation.

  • Promotion (Week 1 - Week 20): Apply 12-O-tetradecanoylphorbol-13-acetate (TPA) (2 µg in acetone) twice weekly to the same area. TPA induces cell proliferation, forcing initiated cells to expand into tumors.

  • Data Collection: Count papillomas weekly.

    • Endpoint: Calculate "Papillomas per mouse" and "Percent incidence" at Week 20.

AssayWorkflow Start Subject: SENCAR Mice (n=20/group) Shave Shave Dorsal Skin (48h prior) Start->Shave Initiation Initiation: Single Topical Dose 10-MBA (400 nmol in Acetone) Shave->Initiation Wait Wait 1 Week (Fixation of Mutation) Initiation->Wait Promotion Promotion: TPA (2 µg) Twice Weekly for 20 Weeks Wait->Promotion Analysis Weekly Papilloma Count Histopathology at Week 20 Promotion->Analysis

Figure 2: Workflow for the Two-Stage Skin Tumorigenesis Assay.

In Vitro Mutagenicity (Ames Test)
  • Strain: Salmonella typhimurium TA100 (sensitive to base-pair substitutions).

  • S9 Mix: Required. 10-MBA is inactive without metabolic activation. Use rat liver S9 fraction induced with Aroclor 1254.

  • Expectation: 10-MBA should show a dose-dependent increase in revertant colonies, though the slope (revertants/nmol) will be lower than that of 7,12-DMBA.

References

  • Wislocki, P. G., et al. (1982). "Tumor-initiating ability of the twelve monomethylbenz[a]anthracenes."[3] Carcinogenesis, 3(2), 215–217. Link

  • Slaga, T. J., et al. (1978). "Carcinogenicity and mutagenicity of benz[a]anthracene diols and diol-epoxides." Cancer Research, 38(6), 1699-1704. Link

  • Jerina, D. M., & Daly, J. W. (1976). "Oxidation at carbon: The bay-region theory of carcinogenesis." Drug Metabolism Reviews, 30(2), 261-289. Link

  • IARC Monographs. "Polynuclear Aromatic Compounds, Part 1: Chemical, Environmental and Experimental Data." Volume 32, International Agency for Research on Cancer. Link

  • Bingham, E., et al. (2001). "Patty's Toxicology."[4] John Wiley & Sons, Volume 4, p. 345.[4] (Source of dermal application data: 72% papilloma incidence).[4]

Sources

Part 1: Chemical Architecture & The Bay Region Theory

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Metabolic Activation and Genotoxicity of 10-Methylbenz[a]anthracene

Executive Summary

10-Methylbenz[a]anthracene (10-MBA) is a methylated polycyclic aromatic hydrocarbon (PAH) and a potent pro-carcinogen. While structurally related to the widely studied 7,12-dimethylbenz[a]anthracene (DMBA), 10-MBA possesses distinct physicochemical properties due to the regioselective placement of the methyl group on the D-ring. This guide details the molecular mechanism of action, focusing on the "Bay Region" theory of activation, the specific role of Cytochrome P450 isoforms, and the downstream formation of covalent DNA adducts. It further provides validated experimental workflows for quantifying these genotoxic events using LC-MS/MS.

To understand the toxicity of 10-MBA, one must first analyze its structural distortion. Benz[a]anthracene (BA) serves as the parent scaffold. The "Bay Region" is the sterically hindered area between the C1 and C12 positions.

  • Parent Scaffold: Benz[a]anthracene (weakly carcinogenic).

  • The 10-Methyl Substituent: Located on the D-ring, distal to the bay region. Unlike the 12-methyl group in DMBA, which directly crowds the bay region and forces ring non-planarity, the 10-methyl group primarily enhances lipophilicity and alters the electronic density of the molecule. This facilitates rapid cellular uptake and binding to the Aryl Hydrocarbon Receptor (AhR).

  • Metabolic Target: The presence of the methyl group directs metabolic oxidation away from the D-ring, focusing enzymatic attack on the A-ring (positions 1, 2, 3, 4). This "regioselective direction" is critical for generating the ultimate carcinogen.

Part 2: Metabolic Activation Cascade

10-MBA is biologically inert until bioactivated. This process is a "double-edged sword" where the body's detoxification enzymes (Phase I) inadvertently generate a highly reactive electrophile.

The AhR-CYP Induction Loop

Upon cellular entry, 10-MBA binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). This complex translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XRE), upregulating the transcription of CYP1A1 and CYP1B1.

The Three-Step Activation Pathway

The transformation from pro-carcinogen to ultimate carcinogen follows the classic bay-region activation pathway:

  • Initial Epoxidation: CYP1A1/1B1 attacks the 3,4-double bond (A-ring), forming 10-MBA-3,4-oxide .

  • Hydrolysis: Microsomal Epoxide Hydrolase (mEH) opens the ring to form the (-)-trans-10-MBA-3,4-dihydrodiol .

  • Secondary Epoxidation: CYP1A1/1B1 attacks the remaining double bond at the 1,2-position. This forms the ultimate carcinogen: 10-methylbenz[a]anthracene-3,4-diol-1,2-epoxide (10-MBA-3,4-DE) .

Mechanistic Pathway Diagram

MBA_Activation MBA 10-Methylbenz[a]anthracene (Pro-carcinogen) AhR AhR Binding & Nuclear Translocation MBA->AhR Lipophilic Entry Epox1 10-MBA-3,4-oxide MBA->Epox1 CYP1A1/1B1 CYP CYP1A1 / CYP1B1 Induction AhR->CYP Transcription CYP->MBA Enzymatic Attack Diol (-)-trans-10-MBA-3,4-dihydrodiol (Proximate Carcinogen) Epox1->Diol Epoxide Hydrolase (mEH) Ult 10-MBA-3,4-diol-1,2-epoxide (Ultimate Carcinogen) Diol->Ult CYP1A1/1B1 (Bay Region Activation) DNA Covalent DNA Adducts (N2-dG / N6-dA) Ult->DNA Nucleophilic Attack

Figure 1: The metabolic activation cascade of 10-MBA, highlighting the transition from inert parent compound to DNA-reactive diol epoxide.

Part 3: Genotoxicity & DNA Adduct Formation[1]

The 1,2-epoxide ring of the ultimate carcinogen is highly electrophilic. It preferentially attacks nucleophilic centers on DNA bases.

  • Primary Adduct: The exocyclic amino group of Guanine (

    
    ) attacks the C1 position of the diol epoxide.
    
    • Structure:10-MBA-3,4-diol-1,2-epoxide-N2-deoxyguanosine .

  • Secondary Adduct: The exocyclic amino group of Adenine (

    
    ).
    
  • Consequence: These bulky adducts distort the DNA helix, interfering with DNA polymerase. If not repaired by Nucleotide Excision Repair (NER), they cause replication errors (transversion mutations, e.g., G:C

    
     T:A), often activating oncogenes like H-ras.
    

Part 4: Experimental Methodologies

For drug development and toxicology professionals, quantifying these adducts is the gold standard for assessing genotoxic risk.

Protocol A: In Vitro Metabolic Activation (Microsomal Assay)

Use this to generate metabolites for standards or to test CYP inhibition.

  • Buffer System: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Cofactor Mix: The "Regenerating System" is critical. P450s consume NADPH rapidly.

    • Mix: NADP+ (1 mM), Glucose-6-phosphate (10 mM), Glucose-6-phosphate dehydrogenase (2 IU/mL), and MgCl2 (5 mM).

  • Incubation:

    • Add Liver Microsomes (human or rat, 0.5 mg protein/mL).

    • Add 10-MBA (dissolved in DMSO, final conc < 1%).

    • Incubate at 37°C for 30-60 minutes.

  • Termination: Stop reaction with ice-cold acetonitrile (precipitates proteins). Centrifuge at 10,000 x g.

Protocol B: Targeted DNA Adduct Quantification (LC-MS/MS)

This protocol replaces the older 32P-postlabeling method, offering structural specificity.

Workflow Diagram

Adduct_Workflow Sample Treated Tissue / Cells Lysis Lysis & RNase/Proteinase Treatment Sample->Lysis Hydrolysis Enzymatic Hydrolysis (DNase I + PDE + Alk Phos) Lysis->Hydrolysis Isolate DNA SPE SPE Enrichment (C18 or Phenyl Column) Hydrolysis->SPE Digest to Nucleosides LCMS LC-MS/MS Analysis (SRM Mode) SPE->LCMS Elute Adducts

Figure 2: Analytical workflow for isolating and quantifying 10-MBA DNA adducts.

Step-by-Step Detail:

  • DNA Isolation: Extract DNA using a high-purity kit (phenol-chloroform is acceptable but avoid oxidation).

  • Enzymatic Hydrolysis:

    • Digest DNA (50

      
      g) with DNase I, Phosphodiesterase I (snake venom), and Alkaline Phosphatase.
      
    • Goal: Break DNA down into single nucleosides (dG, dA, dT, dC) and adducted nucleosides.

  • Enrichment (Crucial):

    • The adducted nucleosides are hydrophobic. Pass the hydrolysate through a C18 Solid Phase Extraction (SPE) cartridge.

    • Wash with water (removes normal nucleosides).

    • Elute adducts with 100% Methanol.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

      
      m).
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • MS Mode: Selected Reaction Monitoring (SRM).[2]

    • Transition: Monitor the neutral loss of deoxyribose (116 Da).

      • Precursor: [M+H]+ of the adduct.[2]

      • Product: [Aglycone+H]+ (The 10-MBA-triol base structure).

Part 5: Comparative Toxicology Data

The position of the methyl group significantly alters carcinogenic potency.

CompoundMethyl PositionBay Region StatusRelative CarcinogenicityPrimary Adduct
Benz[a]anthracene NoneOpen(+) WeakAnti-BA-3,4-DE-dG
10-Methyl-BA D-Ring (Distal)Open(++) Moderate/HighAnti-10-MBA-3,4-DE-dG
7,12-DMBA Meso/Bay (Proximal)Sterically Crowded(+++) Very HighSyn/Anti-DMBA-3,4-DE-dG

Note: 10-MBA is generally more potent than the parent BA due to enhanced lipophilicity and D-ring substitution preventing detoxification at the 8,9,10,11 positions, forcing metabolism to the A-ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16929, 10-Methylbenz[a]anthracene. Retrieved from [Link]

  • Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Cancer Science.[3] Retrieved from [Link]

  • Diggs, D. L., et al. (2011). Polycyclic Aromatic Hydrocarbons and DNA Adducts. Journal of Toxicology and Environmental Health. Retrieved from [Link]

  • Singh, R., et al. (2010). Development of a targeted adductomic method for the determination of polycyclic aromatic hydrocarbon DNA adducts using online column-switching liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Kleiner, H. E., et al. (2002). The role of polycyclic aromatic hydrocarbon metabolism in dimethylbenz[a]anthracene-induced pre-B lymphocyte apoptosis. Toxicology and Applied Pharmacology. Retrieved from [Link]

Sources

Toxicological Profile of 10-Methylbenz[a]anthracene: Mechanisms, Metabolism, and Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological Profile of 10-Methylbenz[a]anthracene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Methylbenz[a]anthracene (10-MBA) is a polycyclic aromatic hydrocarbon (PAH) and a methylated derivative of benz[a]anthracene (BA). Unlike its highly potent structural isomer, 7,12-dimethylbenz[a]anthracene (DMBA), 10-MBA exhibits significantly lower carcinogenicity and mutagenicity. This distinction makes 10-MBA a critical reference compound in toxicological research, particularly for validating the Bay Region Theory of carcinogenesis.

This guide provides a rigorous analysis of the metabolic activation pathways, DNA adduct formation mechanisms, and comparative toxicology of 10-MBA. It is designed to assist researchers in experimental design, risk assessment, and the interpretation of structure-activity relationships (SAR) in PAH toxicology.

Chemical Structure and the "Bay Region" Theory

The toxicity of benz[a]anthracene derivatives is governed by the position of methyl substituents relative to the "bay region"—the sterically hindered area between the C1 and C12 positions.

  • 7,12-DMBA (Potent Carcinogen): Methyl groups at C7 and C12 distort the molecule’s planarity and electronically stabilize the carbocation at the bay region, facilitating the formation of the ultimate carcinogen (diol epoxide).

  • 10-MBA (Weak Carcinogen): The methyl group at C10 is located on the D-ring, distal from the bay region. It exerts minimal steric influence on the metabolic activation site (A-ring), resulting in a metabolic profile closer to the parent benz[a]anthracene.

Table 1: Comparative Properties of Methylated Benz[a]anthracenes
Property10-Methylbenz[a]anthracene (10-MBA)7,12-Dimethylbenz[a]anthracene (DMBA)Benz[a]anthracene (BA)
Carcinogenicity Weak / ModerateExtremely PotentWeak
Mutagenicity (Ames) LowHighLow
Bay Region Steric Hindrance Low (Planar)High (Non-planar)Low (Planar)
Primary DNA Adduct Anti-diol epoxide-dGSyn/Anti-diol epoxide-dA/dGAnti-diol epoxide-dG
Metabolic Activation Slower conversion to diol epoxideRapid, stabilized conversionSlow conversion

Metabolic Activation & Pharmacokinetics

The bioactivation of 10-MBA follows the canonical PAH metabolic pathway mediated by Cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1. The absence of a methyl group at the meso-positions (C7, C12) allows for a more distributed metabolic attack, reducing the yield of the specific carcinogenic diol epoxide.

The Metabolic Pathway
  • Initial Oxidation: CYP1A1/1B1 oxidizes the aromatic rings to form epoxides.

  • Hydration: Epoxide Hydrolase (EH) converts epoxides to dihydrodiols (e.g., 10-MBA-3,4-dihydrodiol).

  • Secondary Oxidation: CYP enzymes oxidize the dihydrodiol to the ultimate carcinogen: 10-MBA-3,4-diol-1,2-epoxide .

  • Detoxification: Competing pathways (glucuronidation, sulfation) via Phase II enzymes sequester phenols and dihydrodiols for excretion.

Visualization: Metabolic Fate of 10-MBA

The following diagram illustrates the bioactivation pathway, highlighting the critical "Bay Region" activation step.

MBA_Metabolism cluster_activation Bioactivation Pathway (Bay Region) Parent 10-Methylbenz[a]anthracene (Parent Compound) Epoxide 10-MBA-3,4-oxide (Unstable Intermediate) Parent->Epoxide CYP1A1 / CYP1B1 (Oxidation) Phenols Phenolic Metabolites (Detoxification) Parent->Phenols CYP1A1 (Non-Bay Region) Diol 10-MBA-3,4-dihydrodiol (Proximate Carcinogen) Epoxide->Diol Epoxide Hydrolase DiolEpoxide 10-MBA-3,4-diol-1,2-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1 / CYP1B1 (Secondary Oxidation) Conjugates Glucuronides/Sulfates (Excretion) Diol->Conjugates UGT / SULT (Phase II) Adduct Covalent DNA Adducts (dG-N2 / dA-N6) DiolEpoxide->Adduct Nucleophilic Attack (Genotoxicity) Phenols->Conjugates

Caption: Metabolic activation pathway of 10-MBA via the bay-region mechanism leading to DNA adduct formation.[1][2][3]

Mechanisms of Toxicity

Genotoxicity (DNA Adduct Formation)

The primary mechanism of 10-MBA toxicity is the covalent binding of its diol epoxide metabolite to cellular DNA.

  • Mechanism: The electrophilic C1 position of the 3,4-diol-1,2-epoxide attacks the exocyclic amino groups of guanine (N2) and adenine (N6).

  • Comparison: Unlike DMBA, which forms bulky, persistent adducts that efficiently block DNA replication, 10-MBA adducts are formed at a lower frequency and are more susceptible to Nucleotide Excision Repair (NER).

Aryl Hydrocarbon Receptor (AhR) Activation

10-MBA binds to the cytosolic AhR, translocates to the nucleus, and dimerizes with ARNT to induce the transcription of CYP1A1 and CYP1B1.

  • Feedback Loop: This induction increases the organism's capacity to metabolize 10-MBA, potentially accelerating both bioactivation (toxification) and clearance (detoxification).

Experimental Protocols

The following protocols are standardized for evaluating the toxicological profile of 10-MBA. These workflows ensure reproducibility and data integrity.

Protocol A: In Vitro Microsomal Activation Assay

Objective: To generate and identify metabolic intermediates of 10-MBA.

  • Preparation: Thaw rat liver microsomes (induced with Aroclor 1254 for maximal enzyme activity) on ice.

  • Reaction Mixture:

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

    • Substrate: 10-MBA (dissolved in DMSO, final conc. 50 µM).

    • Protein: Microsomes (1 mg/mL).

    • Cofactor: NADPH generating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase).

  • Incubation: Incubate at 37°C for 30 minutes in a shaking water bath.

  • Termination: Stop reaction with ice-cold ethyl acetate/acetone (2:1 v/v).

  • Extraction: Vortex for 1 min, centrifuge at 3000 x g, and collect the organic phase. Evaporate under nitrogen.

  • Analysis: Reconstitute in methanol and analyze via HPLC-UV/Fluorescence or LC-MS/MS.

Protocol B: 32P-Postlabeling for DNA Adduct Detection

Objective: To detect and quantify low-level hydrophobic DNA adducts formed by 10-MBA. This is the gold standard for PAH-DNA interaction studies.

Workflow Diagram:

Postlabeling_Workflow Step1 Step 1: DNA Digestion (Micrococcal Nuclease + SPD) Step2 Step 2: Adduct Enrichment (Nuclease P1 Treatment) Step1->Step2 Hydrolysis to 3'-nucleotides Step3 Step 3: Radiolabeling (T4 PNK + [γ-32P]ATP) Step2->Step3 Removal of normal nucleotides Step4 Step 4: Separation (Multi-dimensional PEI-Cellulose TLC) Step3->Step4 5'-labeling of adducts Step5 Step 5: Quantitation (Phosphorimaging / Scintillation) Step4->Step5 Resolution & Detection

Caption: Workflow for 32P-postlabeling assay to detect 10-MBA DNA adducts.

Detailed Steps:

  • Digestion: Digest 10 µg of genomic DNA with Micrococcal Nuclease and Spleen Phosphodiesterase to generate nucleoside 3'-monophosphates.

  • Enrichment (Nuclease P1): Treat the digest with Nuclease P1. This enzyme dephosphorylates normal nucleotides (A, G, C, T) to nucleosides but cannot recognize bulky PAH-adducted nucleotides, leaving them as phosphorylated species.

  • Radiolabeling: Incubate the enriched fraction with T4 Polynucleotide Kinase (PNK) and [γ-32P]ATP. This transfers the radioactive phosphate to the 5'-position of the adducts.

  • TLC Separation: Apply to PEI-cellulose TLC plates. Perform multi-directional chromatography using high-salt urea buffers to separate adducts from residual ATP and contaminants.

  • Quantification: Expose plates to a phosphor screen and analyze using a phosphorimager. Calculate Relative Adduct Labeling (RAL).

Risk Assessment & Safety

While 10-MBA is less potent than DMBA, it remains a genotoxic carcinogen.

  • Occupational Exposure: Potential exposure exists in coal tar processing, combustion research, and synthetic chemistry laboratories.

  • Handling: All procedures involving 10-MBA must be conducted in a Class II Biosafety Cabinet. Nitrile gloves (double-gloved) and lab coats are mandatory.

  • Disposal: Treat all waste as hazardous chemical carcinogens. Incineration is the preferred disposal method.

References

  • Wislocki, P. G., et al. (1982).[4] Tumor-initiating ability of the twelve monomethylbenz[a]anthracenes. Carcinogenesis. Link

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols. Link

  • Shimada, T., et al. (2003). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1.[3] Cancer Science. Link

  • Digiovanni, J. (1992). Multistage carcinogenesis in mouse skin. Pharmacology & Therapeutics.[5] Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). U.S. Department of Health and Human Services. Link

Sources

Technical Guide: Solubility and Handling of 10-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Methylbenz[a]anthracene (10-MBA) is a lipophilic polycyclic aromatic hydrocarbon (PAH) utilized primarily in carcinogenesis research and mutagenesis assays. Its rigid planar structure and high logP (~5.8–6.4) dictate poor aqueous solubility (<0.1 mg/L) and significant reliance on organic solvents for stock preparation.

This guide provides validated solubility data, solvent selection logic, and preparation protocols designed to minimize experimental variability caused by precipitation or compound degradation.

Physicochemical Basis of Solubility

Understanding the molecular behavior of 10-MBA is prerequisite to selecting an appropriate solvent system.

  • Lipophilicity (LogP): With a predicted LogP > 5.8, 10-MBA is highly hydrophobic. It partitions strongly into lipid bilayers and non-polar solvents.

  • Crystal Lattice Energy: The compound forms stable yellow plates (melting point ~184°C). High lattice energy requires significant solvent interaction (e.g., pi-pi stacking or dipole-induced dipole) to overcome cohesive forces during dissolution.

  • Light Sensitivity: Like most PAHs, 10-MBA is susceptible to photo-oxidation. Solutions must be handled under low-light conditions (amber glassware).

Solubility Profile & Solvent Selection

Quantitative Solubility Estimates

Note: Specific saturation limits for 10-MBA are often extrapolated from structural analogs (e.g., Benz[a]anthracene, 7,12-DMBA). The values below represent conservative working limits for reliable stock preparation.

SolventPolarity IndexSolubility StatusEstimated Max Conc.Application Notes
DMSO 7.2Soluble 5 – 10 mg/mLPreferred for Biological Assays. Compatible with cell culture (<0.5% v/v). Requires sonication.[1]
Acetone 5.1Soluble 10 – 20 mg/mLExcellent for surface evaporation/coating; not for cell culture.
Ethanol 5.2Soluble 1 – 3 mg/mLLower solubility than acetone. "Yellow plates" form upon cooling/saturation.
Toluene 2.4Highly Soluble > 20 mg/mLStandard for GC/MS. Excellent pi-pi interaction with the solute.
Acetonitrile 5.8Soluble 1 – 5 mg/mLCommon for HPLC mobile phases.
Water 10.2Insoluble < 0.0001 mg/mLDo not use for stock. Requires surfactant/carrier for aqueous delivery.
Solvent Selection Logic (Decision Tree)

SolventSelection Start Start: Define Application BioAssay Biological Assay (In Vitro / In Vivo) Start->BioAssay Analytical Analytical Chemistry (Quantification / QC) Start->Analytical Surface Surface Coating / Mutagenesis Plates Start->Surface CellCulture Cell Culture BioAssay->CellCulture AnimalModel Animal Injection BioAssay->AnimalModel GCMS GC-MS Analysis Analytical->GCMS HPLC HPLC / LC-MS Analytical->HPLC Acetone Select Acetone (High volatility) Surface->Acetone DMSO Select DMSO (Max Stock: ~10 mg/mL) CellCulture->DMSO Oil Select Corn/Sesame Oil (Requires Acetone Co-solvent step) AnimalModel->Oil Toluene Select Toluene (Avoids exchange issues) GCMS->Toluene Acetonitrile Select Acetonitrile (Match Mobile Phase) HPLC->Acetonitrile

Figure 1: Decision matrix for selecting the optimal solvent based on downstream experimental requirements.

Preparation Protocols

Standard Stock Preparation (DMSO)

Objective: Create a stable 10 mM stock solution for cell culture. Pre-requisites:

  • Amber glass vial (borosilicate).

  • Ultrasonic bath.

  • Nitrogen gas line (optional but recommended).

Protocol:

  • Calculate: For 10-MBA (MW = 242.32 g/mol ), 2.42 mg is required for 1 mL of 10 mM solution.

  • Weigh: Weigh ~2.5 mg of 10-MBA powder into the amber vial. Record exact mass.

  • Solvent Addition: Add DMSO (molecular biology grade) to achieve exactly 10 mM.

    • Formula: Volume (mL) = Mass (mg) / (242.32 * 0.01)

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Critical Step: If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be perfectly clear yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C protected from light.

Self-Validating Quality Control

Every stock solution must be validated before use to ensure no precipitation has occurred, which would alter the effective dose.

QC_Workflow Thaw Thaw Aliquot (Room Temp, Dark) Visual Visual Inspection (Inverted Light) Thaw->Visual Clear Clear Yellow Solution Visual->Clear Pass Cloudy Cloudy / Precipitate Visual->Cloudy Fail Proceed Proceed to Dilution Clear->Proceed Sonicate Sonicate (37°C, 5 mins) Cloudy->Sonicate Recheck Re-Inspect Sonicate->Recheck Recheck->Clear Resolved Discard Discard Aliquot (Degradation Risk) Recheck->Discard Persistent

Figure 2: Quality control workflow to be performed immediately prior to experimental use.

Stability & Safety Considerations

Degradation Pathways
  • Photolysis: 10-MBA absorbs UV light strongly, leading to the formation of endoperoxides or quinones. Always use amber vessels.

  • Oxidation: Long-term storage in solvents containing peroxides (e.g., old ethers) can degrade the compound. Use fresh, high-purity solvents.

Handling Precautions (E-E-A-T)
  • Carcinogenicity: 10-MBA is a Group 2A/2B carcinogen equivalent.

  • PPE: Nitrile gloves are generally sufficient for incidental contact, but Laminate film (Silver Shield) gloves are required for spill cleanup or handling concentrated stocks in aromatic solvents (Toluene), as PAHs can permeate nitrile over time.

  • Waste: All solvent waste must be segregated into "Carcinogenic/Halogenated" waste streams, not general organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16929, 10-Methylbenz[a]anthracene. Retrieved from [Link]

  • Haynes, W.M.[2][3][4] (ed.). CRC Handbook of Chemistry and Physics, 95th Edition.[2][3] CRC Press LLC, Boca Raton: FL 2014-2015.[2][3] (Source for physical constants and qualitative solubility).[1][2][3][5][6][7][8][9][10]

  • International Agency for Research on Cancer (IARC).Monographs on the Evaluation of Carcinogenic Risks to Humans. (Safety and Handling protocols for PAHs).

Sources

A Historical Inquiry into the Carcinogenic Activity of 10-Methylbenz[a]anthracene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive historical and mechanistic overview of the carcinogenicity of 10-Methylbenz[a]anthracene (10-MBA), a polycyclic aromatic hydrocarbon (PAH). Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational research that established 10-MBA as a notable carcinogen, the evolution of our understanding of its mode of action, and the experimental methodologies that have been pivotal in this journey.

Section 1: The Emergence of a Carcinogen: Early Investigations and Comparative Studies

The study of chemical carcinogenesis in the early to mid-20th century was marked by the systematic evaluation of a vast array of polycyclic aromatic hydrocarbons. Among these, the monomethylated derivatives of benz[a]anthracene garnered significant attention due to their varying carcinogenic potencies, which provided crucial clues into the structure-activity relationships of these compounds. 10-Methylbenz[a]anthracene, also known historically as 10-methyl-1,2-benzanthracene, emerged from these studies as a compound of interest.[1]

Early investigations predominantly utilized rodent models, particularly mice, to assess the carcinogenic potential of these chemicals upon topical application. A landmark study by Miller and Miller in 1960 explored the carcinogenicity of various fluorinated derivatives of 10-methyl-1,2-benzanthracene, applying them to the skin of female albino Taconic Farms mice.[1] These foundational studies often involved a two-stage carcinogenesis protocol, consisting of an initiation phase with a single application of the suspected carcinogen, followed by a promotion phase with repeated applications of a tumor-promoting agent like croton oil.[1]

A significant advancement in the comparative analysis of monomethylbenz[a]anthracenes came from the work of Wislocki and colleagues in 1982.[1] Their research on the tumor-initiating ability of the twelve possible monomethylbenz[a]anthracene isomers in female CD-1 mice provided a quantitative comparison of their carcinogenic potency.[1] This study, among others, was instrumental in solidifying the understanding that the position of the methyl group on the benz[a]anthracene skeleton dramatically influences its carcinogenic activity.

Section 2: Unraveling the Mechanism: Metabolic Activation and the Bay Region Theory

The carcinogenicity of 10-MBA, like many other PAHs, is not an intrinsic property of the molecule itself. Instead, it is a consequence of its metabolic activation within the body into highly reactive intermediates that can covalently bind to cellular macromolecules, most critically, DNA. This process is a cornerstone of chemical carcinogenesis.

The prevailing mechanism for the activation of benz[a]anthracene and its derivatives is the "bay region" theory. This theory posits that the ultimate carcinogenic metabolites of these compounds are diol epoxides formed in a sterically hindered "bay region" of the molecule. For benz[a]anthracene, this corresponds to the region between the 4 and 5 positions. The formation of a diol epoxide in this bay region results in a highly electrophilic species that can readily attack nucleophilic sites on DNA bases, forming stable DNA adducts. These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

While direct metabolic studies on 10-MBA from the very early historical period are less detailed, the extensive research on the parent compound, benz[a]anthracene, and its other derivatives provides a strong framework for understanding its activation. Studies have shown that benz[a]anthracene is metabolized to various dihydrodiols, with the trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene (BA 3,4-dihydrodiol) being a key precursor to the ultimate carcinogenic bay-region diol epoxide.[2] This diol is then further metabolized to (+/-)-trans-3alpha,4beta-Dihydroxy-1alpha,2alpha-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene, a potent tumor initiator.[2] It is highly probable that 10-MBA follows a similar metabolic pathway, with the methyl group influencing the rate and regioselectivity of the enzymatic reactions.

The low tumorigenicity of the 1-, 2-, 3-, and 4-methylbenz[a]anthracenes, as observed in comparative studies, lends further support to the bay region theory.[3] Methylation at these positions may hinder the metabolic activation process towards the formation of a bay region diol epoxide.

The Role of the Aryl Hydrocarbon Receptor (AhR)

The metabolic activation of PAHs is intricately linked to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4][5][6] Upon binding a ligand such as a PAH, the AhR translocates to the nucleus and induces the expression of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7][8] These enzymes are responsible for the initial epoxidation of the PAH, the first step in the metabolic activation pathway. Therefore, the interaction of 10-MBA with the AhR is a critical initiating event in its carcinogenic cascade. Polymorphisms in the Ahr gene have been shown to influence susceptibility to PAH-induced carcinogenesis, highlighting the receptor's pivotal role.[9]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum 10-MBA 10-Methylbenz[a]anthracene AhR AhR 10-MBA->AhR Binding Metabolites Reactive Metabolites (Diol Epoxides) 10-MBA->Metabolites Metabolic Activation by CYP1A1 HSP90 HSP90 AhR->HSP90 Dissociation AhR_complex AhR-Ligand Complex AhR->AhR_complex ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Nuclear Translocation & Dimerization with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Induction CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation CYP1A1_protein->10-MBA Metabolism DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Mutation & Initiation

Figure 1: Simplified signaling pathway of 10-Methylbenz[a]anthracene-induced carcinogenesis via AhR activation.

Section 3: Foundational Experimental Protocols

The historical research on 10-MBA carcinogenicity relied on well-defined experimental protocols that remain relevant in principle today. Understanding these methods is crucial for interpreting the historical data and for designing contemporary studies.

In Vivo: Mouse Skin Carcinogenesis Assay (Two-Stage Protocol)

This protocol has been a workhorse in chemical carcinogenesis research for decades.[10]

Objective: To assess the tumor-initiating and/or complete carcinogenic potential of a test compound on mouse skin.

Methodology:

  • Animal Model: Typically, strains of mice susceptible to skin carcinogenesis are used, such as SENCAR or CD-1 mice.[11][12] Female mice are often preferred due to their lower tendency to fight, which can cause skin wounds that may act as a promoting stimulus.[13]

  • Preparation: The dorsal skin of the mice is shaved a week prior to the initiation phase.

  • Initiation: A single, sub-carcinogenic dose of the test compound (e.g., 10-MBA) dissolved in a suitable solvent like acetone is applied topically to the shaved area.

  • Promotion: Beginning one to two weeks after initiation, a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA, or historically, croton oil) is applied repeatedly to the same area, typically twice a week.[1][14]

  • Observation: The animals are monitored regularly for the appearance of skin tumors (papillomas and carcinomas). The number and size of tumors are recorded weekly.

  • Endpoint: The experiment is typically terminated after a predefined period (e.g., 20-50 weeks), and the tumors are histologically examined to confirm their malignancy.[10]

Data Analysis: The carcinogenic potency is often expressed as the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse).

Figure 2: Workflow of the two-stage mouse skin carcinogenesis protocol.

In Vitro: Cell Transformation Assays

Cell transformation assays provide a more rapid, in vitro method for assessing the carcinogenic potential of chemicals.[15]

Objective: To determine if a chemical can induce morphological and growth-related changes in cultured cells, indicative of a tumorigenic phenotype.

Methodology:

  • Cell Lines: Rodent fibroblast cell lines such as BALB/c 3T3 or C3H/10T1/2 are commonly used.[16]

  • Exposure: The cell cultures are exposed to the test compound (10-MBA) for a specific period.

  • Assay for Transformation: After the exposure period, the cells are cultured for several weeks and then assessed for transformed phenotypes. A key characteristic of transformed cells is the loss of contact inhibition, leading to the formation of dense, piled-up colonies or "foci" on a monolayer of normal cells.

  • Anchorage-Independent Growth: Transformed cells also acquire the ability to grow in a semi-solid medium, such as soft agar, a hallmark of tumorigenicity.[15]

  • Quantification: The number of transformed foci or colonies in soft agar is counted to quantify the transforming potential of the chemical.

Section 4: Quantitative Data Summary

The following table summarizes key quantitative findings from historical studies on the carcinogenicity of 10-Methylbenz[a]anthracene and related compounds.

CompoundAnimal ModelApplication RouteDoseEndpointResultReference
10-Methylbenz[a]anthraceneMiceDermal300 µ g/application , twice a week for 20 weeksPapillomas72% of mice developed papillomas[3]
7-Methylbenz[a]anthraceneFemale CD-1 MiceDermal (Initiation)400 nmolPapillomas per mouse4.9Wislocki et al. (1982)[1]
8-Methylbenz[a]anthraceneFemale CD-1 MiceDermal (Initiation)400 nmolPapillomas per mouse1.0Wislocki et al. (1982)[1]
12-Methylbenz[a]anthraceneFemale CD-1 MiceDermal (Initiation)400 nmolPapillomas per mouse1.0Wislocki et al. (1982)[1]
Benz[a]anthraceneMale B6AF1/J MiceOral gavage3% in 0.05 ml, 3 times/week for 5 weeksHepatomas and Pulmonary AdenomasSubstantial increases in tumor incidenceKlein (1963)[17]

Section 5: Conclusion and Future Perspectives

The historical research on 10-Methylbenz[a]anthracene has been instrumental in shaping our understanding of chemical carcinogenesis. The early, meticulous studies on mouse skin laid the groundwork for establishing its carcinogenic potential and provided valuable data for comparative structure-activity relationship analyses. The development of the bay region theory, supported by the varying potencies of methylated benz[a]anthracenes, provided a mechanistic framework for how these inert compounds are transformed into potent DNA-damaging agents.

While the foundational principles of 10-MBA's carcinogenicity are well-established, modern molecular and computational techniques offer new avenues for refining our knowledge. Future research could focus on:

  • Detailed Adductomics: Precisely identifying and quantifying the full spectrum of DNA adducts formed by 10-MBA in different tissues and relating them to specific mutational signatures.

  • Systems Toxicology: Employing transcriptomic, proteomic, and metabolomic approaches to gain a more holistic understanding of the cellular perturbations induced by 10-MBA beyond the initial DNA damage.

  • Role of the Tumor Microenvironment: Investigating how 10-MBA and its metabolites influence the complex interplay between tumor cells and the surrounding stromal and immune cells.

By building upon the rich historical foundation, contemporary research can continue to unravel the intricate mechanisms of PAH-induced carcinogenesis, ultimately contributing to more accurate risk assessments and the development of effective preventative and therapeutic strategies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16929, 10-Methylbenz(a)anthracene. Retrieved from [Link].

  • Miller, E. C., & Miller, J. A. (1960). The carcinogenicity of fluoro derivatives of 10-methyl-1,2-benzanthracene. I.
  • Wislocki, P. G., Fiorentini, K. M., Fu, P. P., Yang, S. K., & Lu, A. Y. (1982). Tumor-initiating ability of the twelve monomethylbenz[a]anthracenes. Carcinogenesis, 3(2), 215–217.
  • Slaga, T. J., Gleason, G. L., Mills, G., Ewald, L., Fu, P. P., Lee, H. M., & Harvey, R. G. (1980). Comparison of the skin tumor-initiating activities of the diols and diol-epoxides of benz[a]anthracene and 7-methylbenz[a]anthracene in mice. Cancer Research, 40(6), 1981–1984.
  • Wood, A. W., Levin, W., Chang, R. L., Yagi, H., Thakker, D. R., Lehr, R. E., ... & Conney, A. H. (1979). Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides. Cancer Research, 39(6 Pt 2), 1967–1973.
  • Klein, M. (1963). Susceptibility of strain B6AF1/J hybrid infant mice to tumorigenesis with 1,2-benzanthracene, deoxycholic acid, and 3-methylcholanthrene. Cancer Research, 23, 1701–1707.
  • California Environmental Protection Agency, Office of Environmental Health Hazard Assessment. (2010). Evidence on the Carcinogenicity of 7-Methylbenz(a)anthracene. Retrieved from [Link].

  • Abel, E. L., Angel, J. M., Ura, H., & DiGiovanni, J. (2004). Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications.
  • Hecht, S. S. (2012).
  • DiGiovanni, J., Sawyer, T. W., & Fisher, E. P. (1986). Correlation between the tumor-initiating activity of the 9- and 10-fluoro derivatives of 7- or 12-methylbenz[a]anthracene and their ability to form DNA adducts in SENCAR mouse epidermis. Cancer Research, 46(8), 4336–4341.
  • Safe, S. (2017). Role of the aryl hydrocarbon receptor in carcinogenesis and potential as an anti-cancer drug target. Archives of Toxicology, 91(7), 2445–2458.
  • Dipple, A., Moschel, R. C., & Bigger, C. A. (1984). Polynuclear aromatic carcinogens. In Chemical carcinogens (pp. 41-163). American Chemical Society.
  • National Toxicology Program. (1990). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benz[a]anthracene (CAS No. 56-55-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies). (NTP TR 393). U.S.
  • International Agency for Research on Cancer. (1973). IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 3: Certain Polycyclic Aromatic Hydrocarbons and Heterocyclic Compounds. Lyon, France: IARC.
  • Asif, A. R., & O'Brien, P. J. (2018). The Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. Cancers, 10(11), 441.
  • Park, S. Y., Kim, H. S., & Lee, J. (2018). 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process. Toxicology and Applied Pharmacology, 345, 1-10.
  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Benz[a]anthracene (CASRN 56-55-3).
  • Weis, L. M., Rummel, A. M., Masten, S. J., Trosko, J. E., & Upham, B. L. (1998). Bay or baylike regions of polycyclic aromatic hydrocarbons were potent inhibitors of Gap junctional intercellular communication. Environmental Health Perspectives, 106(1), 17–22.
  • Grover, P. L., & Sims, P. (1973). K-region epoxides of polycyclic hydrocarbons: reactions with nucleic acids and polyribonucleotides. Biochemical Pharmacology, 22(6), 661-666.
  • California Environmental Protection Agency, Office of Environmental Health Hazard Assessment. (2003). No Significant Risk Levels (NSRLs) for the Proposition 65 Carcinogens Benz[a]anthracene (Oral) and 7H-Dibenzo[c,g]carbazole (Oral).
  • Collins, J. F., & Brown, J. P. (1989). Comparative carcinogenicity of the PAHs as a basis for acceptable exposure levels (AELs) in drinking water. Regulatory Toxicology and Pharmacology, 9(2), 147-161.
  • Organisation for Economic Co-operation and Development. (2016). Test Guideline No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method.
  • ResearchGate. (n.d.). Comparative Results of 327 Chemical Carcinogenicity Studies. Retrieved from [Link].

  • ResearchGate. (n.d.). Metabolism of DMBA by CYP1A1, CYP1B1, and mEH. Epoxides formed by P450s.... Retrieved from [Link].

  • Taylor & Francis. (n.d.). Benz[a]anthracene – Knowledge and References. Retrieved from [Link].

  • SciELO México. (2021). Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Descriptive review. Retrieved from [Link].

  • MDPI. (2023). In Vitro Cell Transformation Assays: A Valuable Approach for Carcinogenic Potentiality Assessment of Nanomaterials. Retrieved from [Link].

  • MDPI. (2021). Oncotransformation in Bhas 42 Cell Transformation Assay by Typical Non-Genotoxic Carcinogens, PFOA and PFOS, and Time-Course Transcriptome Analysis. Retrieved from [Link].

  • PubMed. (1987). Skin tumor initiating activities of the 9- and 10-fluoro derivatives of 7- or 12-methylbenz[a]anthracene and the 9 -. Retrieved from [Link].

  • PubMed. (1980). The metabolic activation of benz[a]anthracene in hamster embryo cells: evidence that diol-epoxides react with guanosine, deoxyguanosine and adenosine in nucleic acids. Retrieved from [Link].

  • PubMed. (1991). Evidence for the involvement of a bis-diol-epoxide in the metabolic activation of dibenz[a,h]anthracene to DNA-binding species in mouse skin. Retrieved from [Link].

  • PubMed. (1980). Comparison of the tumor-initiating activity of 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene in female SENCAR and CS-1 mice. Retrieved from [Link].

  • PubMed. (1982). Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis. Retrieved from [Link].

  • PubMed. (1985). Chemical carcinogenesis by the two-stage protocol in the skin Mastomys natalensis (Muridae) using topical initiation with 7,12-dimethylbenz(a)anthracene and topical promotion with 12-0-tetradecanoylphorbol-13-acetate. Retrieved from [Link].

  • YouTube. (2016). The Aryl Hydrocarbon Receptor: Martin Leonard. Retrieved from [Link].

Sources

A Spectroscopic Guide to 10-Methylbenz[a]anthracene: Elucidating Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 10-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science and toxicology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition.

Introduction

10-Methylbenz[a]anthracene (C₁₉H₁₄, Molar Mass: 242.32 g/mol , CAS: 2381-15-9) is a methylated derivative of benz[a]anthracene, a PAH known for its carcinogenic properties.[1] The addition of a methyl group to the benz[a]anthracene backbone can significantly alter its electronic, vibrational, and magnetic properties, thereby influencing its biological activity and environmental fate. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, quantification, and for elucidating its mechanism of action at a molecular level.

This guide delves into the three primary spectroscopic techniques used to characterize 10-Methylbenz[a]anthracene, providing both the spectral data and the underlying principles of data acquisition and interpretation.

Molecular Structure and Analytical Workflow

The structural elucidation of 10-Methylbenz[a]anthracene relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive molecular profile.

cluster_0 10-Methylbenz[a]anthracene cluster_1 Spectroscopic Analysis Workflow mol C₁₉H₁₄ UV_Vis UV-Vis Spectroscopy Data Integrated Spectroscopic Data UV_Vis->Data Electronic Transitions IR IR Spectroscopy IR->Data Vibrational Modes NMR NMR Spectroscopy NMR->Data Nuclear Spin States Structure Structural Elucidation & Characterization Data->Structure

Caption: Workflow for the spectroscopic characterization of 10-Methylbenz[a]anthracene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For PAHs like 10-Methylbenz[a]anthracene, the extensive π-conjugated system gives rise to characteristic absorption bands in the UV and visible regions. These spectra are valuable for quantitative analysis and for confirming the presence of the aromatic chromophore.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of 10-Methylbenz[a]anthracene and identify the wavelengths of maximum absorbance (λmax).

Materials:

  • 10-Methylbenz[a]anthracene standard

  • Hexane (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Calibrated dual-beam UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of 10-Methylbenz[a]anthracene in hexane at a concentration of approximately 10 µg/mL. From this stock, prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 1.0 and 1.5 AU.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to 200-500 nm.

  • Blanking: Fill a quartz cuvette with spectroscopic grade hexane. Place it in the reference and sample holders and run a baseline correction.

  • Sample Measurement: Replace the blank cuvette in the sample holder with a cuvette containing the 10-Methylbenz[a]anthracene solution.

  • Data Acquisition: Scan the sample and record the absorbance spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Causality Behind Experimental Choices:

  • Solvent: Hexane is chosen as the solvent due to its transparency in the UV region and its non-polar nature, which minimizes solvent-solute interactions that could shift the absorption bands.

  • Concentration: The concentration is optimized to ensure that the absorbance falls within the linear range of the Beer-Lambert Law, allowing for accurate quantitative measurements.

  • Dual-Beam Spectrophotometer: A dual-beam instrument is used to correct for fluctuations in lamp intensity and solvent absorbance in real-time, leading to a more stable baseline and higher accuracy.

UV-Vis Spectral Data

The UV-Vis spectrum of 10-Methylbenz[a]anthracene in hexane exhibits several distinct absorption bands characteristic of its polycyclic aromatic structure.

λmax (nm)Molar Absorptivity (log ε)
2584.55
2724.58
2824.87
2934.98
3044.10

Data sourced from the Hazardous Substances Data Bank (HSDB).[2]

Interpretation: The multiple sharp absorption bands are characteristic of the complex electronic structure of large PAHs. The high molar absorptivity values indicate strong electronic transitions, which is expected for a highly conjugated system.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For 10-Methylbenz[a]anthracene, the IR spectrum reveals the presence of aromatic C-H bonds, C=C bonds within the aromatic rings, and the C-H bonds of the methyl group.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of 10-Methylbenz[a]anthracene to identify its characteristic functional groups.

Materials:

  • 10-Methylbenz[a]anthracene (solid)

  • Potassium bromide (KBr, spectroscopic grade)

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): Place a small amount of KBr powder in a mortar and heat under an IR lamp to remove any adsorbed water. Add a few milligrams of 10-Methylbenz[a]anthracene to the KBr (approximately 1:100 sample to KBr ratio). Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place a portion of the mixture into a pellet press die and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Spectrum: Run a background scan with an empty sample compartment.

  • Sample Spectrum: Acquire the IR spectrum of the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Causality Behind Experimental Choices:

  • KBr Pellet Technique: This method is ideal for solid samples and minimizes scattering of the IR beam. KBr is used as the matrix because it is transparent in the mid-IR region.

  • FTIR Spectrometer: An FTIR instrument is used due to its high signal-to-noise ratio and rapid data acquisition capabilities compared to dispersive IR spectrometers.

Predicted and Representative IR Spectral Data
Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretch
3000-2850Methyl C-H stretch
1620-1580Aromatic C=C stretch
1470-1430Aromatic C=C stretch
1380-1370Methyl C-H bend
900-675Aromatic C-H out-of-plane bend

Interpretation: The IR spectrum is expected to be dominated by strong absorptions in the aromatic C-H and C=C stretching regions, confirming the polycyclic aromatic core. The presence of the methyl group will be indicated by characteristic C-H stretching and bending vibrations. The pattern of the C-H out-of-plane bending bands in the "fingerprint" region (below 1000 cm⁻¹) can provide information about the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of the hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of 10-Methylbenz[a]anthracene for complete structural assignment.

Materials:

  • 10-Methylbenz[a]anthracene

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 10-Methylbenz[a]anthracene in about 0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. It is also recommended to acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC if necessary.

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and provides a deuterium signal for field locking.

  • TMS: Tetramethylsilane is used as an internal standard for calibrating the chemical shift scale to 0 ppm.

  • High-Field Spectrometer: A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for resolving the complex multiplets in the aromatic region of the spectrum.

Predicted and Representative NMR Spectral Data

¹H NMR (Predicted in CDCl₃):

  • Aromatic Protons (δ 7.5-9.0 ppm): The spectrum will show a complex series of multiplets in this region corresponding to the 11 aromatic protons. The protons on the terminal benzene ring are expected to be in the more upfield portion of this region, while protons in sterically crowded "bay regions" will be shifted downfield.

  • Methyl Protons (δ ~2.5 ppm): A singlet corresponding to the three protons of the methyl group is expected in this region. The exact chemical shift will be influenced by its position on the aromatic system.

¹³C NMR (Predicted in CDCl₃):

  • Aromatic Carbons (δ 120-140 ppm): A number of signals corresponding to the 18 aromatic carbons will be observed. Carbons directly attached to the methyl group and quaternary carbons at ring junctions will have distinct chemical shifts.

  • Methyl Carbon (δ ~20-25 ppm): A single signal for the methyl carbon is expected in the aliphatic region of the spectrum.

Interpretation: The chemical shifts of the aromatic protons and carbons are highly dependent on their electronic environment. The methyl group is an electron-donating group, which will cause a slight upfield shift (shielding) of the protons and carbons on the same ring, particularly at the ortho and para positions. The exact assignment of each signal would require advanced 2D NMR experiments.

cluster_0 NMR Data Interpretation H_NMR ¹H NMR info1 Chemical Shift (δ) Multiplicity Coupling Constants (J) H_NMR->info1 C_NMR ¹³C NMR info2 Chemical Shift (δ) Quaternary vs. Protonated C C_NMR->info2 DEPT DEPT DEPT->info2 TwoD_NMR 2D NMR (COSY, HSQC) info3 H-H Connectivity (COSY) C-H Connectivity (HSQC) TwoD_NMR->info3 Final_Assignment Complete Structural Assignment info1->Final_Assignment Combined Analysis info2->Final_Assignment Combined Analysis info3->Final_Assignment Combined Analysis

Caption: Logic diagram for the assignment of NMR spectra.

Conclusion

The spectroscopic characterization of 10-Methylbenz[a]anthracene through UV-Vis, IR, and NMR techniques provides a comprehensive understanding of its molecular structure and properties. While UV-Vis and IR spectroscopy offer valuable information for confirming the presence of the polycyclic aromatic system and its functional groups, NMR spectroscopy is indispensable for the detailed elucidation of its carbon-hydrogen framework. The protocols and data presented in this guide serve as a valuable resource for researchers working with this and related polycyclic aromatic hydrocarbons.

References

  • 10-Methylbenz[a]anthracene - CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

  • Synthesis of 10-(hydroxymethyl)-7,12-dimethylbenz[a]anthracene. Newman, M. S., Dhawan, B., & Khanna, V. K. (1986). The Journal of Organic Chemistry, 51(10), 1631–1632. [Link]

  • 10-Methylbenz(a)anthracene | C19H14 | CID 16929 - PubChem. National Center for Biotechnology Information. [Link]

  • Benz[a]anthracene, 10-methyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Relationship between the 13C-NMR chemical shift and the carcinogenic activity of benz[a]anthracenes. Torigoe, M., Ohta, A., & Itai, A. (1987). Chemical & Pharmaceutical Bulletin, 35(8), 3352-3355. [Link]

  • UV/Vis+ Photochemistry Database. science-softCon. [Link]

Sources

Molecular Toxicology and Exposure Assessment of 10-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

10-Methylbenz[a]anthracene (10-MBA) is a methylated polycyclic aromatic hydrocarbon (PAH) formed primarily through the incomplete combustion of organic matter. While often overshadowed in literature by the highly potent 7,12-dimethylbenz[a]anthracene (DMBA), 10-MBA possesses distinct physicochemical properties and carcinogenic potential that necessitate rigorous environmental monitoring and toxicological assessment.

This guide details the bioactivation mechanisms, human exposure vectors, and validated analytical protocols for detecting 10-MBA in biological and environmental matrices.

Chemical Profile
PropertySpecification
IUPAC Name 10-Methylbenz[a]anthracene
CAS Registry Number 2381-16-0
Molecular Formula C₁₉H₁₄
Molecular Weight 242.31 g/mol
Physical State Solid (Pale yellow plates/needles)
Solubility Lipophilic; soluble in benzene, ethanol, acetone; insoluble in water.
Key Hazard Class Carcinogen (Group 2B/3 context dependent), Mutagen.

Human Exposure Vectors

Human exposure to 10-MBA is rarely isolated; it occurs as part of a complex mixture of PAHs.[1] The methyl substitution at the 10-position increases lipophilicity compared to the parent benz[a]anthracene, potentially altering bioavailability and tissue retention.

Primary Sources
  • Tobacco Smoke: Methylated benz[a]anthracenes are significant constituents of cigarette smoke condensate.[1][2] The combustion temperature of tobacco allows for the alkylation of the parent PAH ring systems.

  • Atmospheric Deposition: Industrial stack gases, vehicular exhaust (diesel particulates), and residential wood burning release 10-MBA adsorbed onto particulate matter (PM2.5/PM10).

  • Occupational Hazards: Workers in coal gasification, coke production, and asphalt roofing industries face elevated inhalation and dermal risks.

Metabolic Bioactivation: The Bay Region Theory

The toxicity of 10-MBA is not intrinsic to the parent molecule but results from metabolic activation by Cytochrome P450 (CYP) enzymes. The mechanism follows the Bay Region Theory of carcinogenesis.[2][3]

Mechanism of Action[2][3][5][6][7][8]
  • Initial Oxidation: CYP1A1/1B1 enzymes oxidize the 3,4-double bond (distal to the bay region).

  • Hydrolysis: Epoxide hydrolase (mEH) converts the epoxide into a trans-3,4-dihydrodiol.

  • Secondary Oxidation: A second CYP attack occurs at the 1,2-position (the bay region), forming the ultimate carcinogen: 10-methylbenz[a]anthracene-3,4-diol-1,2-epoxide .

  • DNA Adduct Formation: The electrophilic epoxide ring opens and covalently binds to the exocyclic amino group of guanine (N2-position) or adenine (N6-position) in DNA, causing replication errors and tumorigenesis.

Note on Methyl Substitution: The methyl group at the 10-position exerts electronic effects that stabilize the carbocation intermediate formed during the opening of the epoxide ring, potentially enhancing DNA alkylation efficiency compared to non-methylated isomers.

Visualization: Bioactivation Pathway

MBA_Metabolism Parent 10-Methylbenz[a]anthracene (Parent Compound) Epoxide 3,4-Epoxide (Intermediate) Parent->Epoxide Oxidation Dihydrodiol trans-3,4-Dihydrodiol (Proximate Carcinogen) Epoxide->Dihydrodiol Hydrolysis DiolEpoxide 3,4-Diol-1,2-Epoxide (Ultimate Carcinogen) Dihydrodiol->DiolEpoxide Bioactivation Adduct DNA Adduct (Mutagenic Lesion) DiolEpoxide->Adduct Covalent Binding (N2-Guanine) CYP1 CYP1A1/1B1 CYP1->Parent mEH Epoxide Hydrolase mEH->Epoxide CYP2 CYP1A1/1B1 CYP2->Dihydrodiol

Figure 1: The metabolic activation pathway of 10-MBA. The compound undergoes sequential oxidation and hydrolysis to form the reactive diol-epoxide, which alkylates DNA.

Analytical Protocol: Detection in Biological Matrices

Quantifying 10-MBA requires distinguishing it from other methyl-substituted isomers (e.g., 7-MBA, 12-MBA) which have identical molecular weights (242 Da). Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Validated Workflow: Solid-Liquid Extraction & GC-MS

Objective: Isolate and quantify 10-MBA from tissue or sediment samples.

Reagents & Equipment[1][4]
  • Internal Standard: Deuterated Benz[a]anthracene-d12.

  • Solvents: Dichloromethane (DCM), n-Hexane (HPLC Grade).

  • Column: DB-EUPAH or DB-5ms (30m x 0.25mm x 0.25µm).

  • Cleanup: Silica gel SPE cartridges.

Step-by-Step Methodology
  • Sample Homogenization:

    • Weigh 1.0 g of tissue/sediment.

    • Spike with 10 µL of Internal Standard (10 µg/mL).

    • Add 5 g anhydrous sodium sulfate to desiccate.

  • Extraction (Ultrasonic):

    • Add 15 mL of DCM:Hexane (1:1 v/v).

    • Sonicate for 20 minutes at <30°C (prevent volatilization).

    • Centrifuge at 3000 rpm for 10 mins; collect supernatant. Repeat twice.

  • Cleanup (SPE):

    • Condition silica cartridge with 5 mL hexane.

    • Load extract. Elute aliphatic fraction (discard) with hexane.

    • Elute PAH fraction with 10 mL DCM:Hexane (3:7).

  • Concentration:

    • Evaporate eluate to near dryness under nitrogen stream.

    • Reconstitute in 200 µL isooctane.

  • GC-MS Analysis:

    • Injection: 1 µL splitless at 280°C.

    • Oven Program: 60°C (1 min) -> 20°C/min to 200°C -> 4°C/min to 300°C (hold 10 min).

    • Detection: SIM Mode. Monitor ions m/z 242 (Target), 241, 239 (Qualifiers), and 252 (IS).

Visualization: Analytical Workflow

Analytical_Workflow Sample Sample Collection (Tissue/Sediment) Spike Spike Internal Standard (BA-d12) Sample->Spike Extract Ultrasonic Extraction (DCM:Hexane 1:1) Spike->Extract Cleanup SPE Cleanup (Silica Gel) Extract->Cleanup Concentrate N2 Evaporation Reconstitute in Isooctane Cleanup->Concentrate GCMS GC-MS Analysis (SIM Mode m/z 242) Concentrate->GCMS Data Quantification (Isomer Separation) GCMS->Data

Figure 2: Step-by-step analytical protocol for the extraction and quantification of 10-MBA from complex matrices.[5]

Risk Assessment & Toxicological Context

While 7,12-DMBA is often used as the model carcinogen for breast cancer studies, 10-MBA presents a specific environmental risk profile.

  • Tumorigenicity: Dermal application studies in mice have demonstrated that 10-MBA acts as a tumor initiator, inducing papillomas, though with lower potency than 7-methylbenz[a]anthracene.

  • Co-Exposure: In environmental samples (e.g., river sediments), 10-MBA often co-elutes with other methylated PAHs. Failure to separate these isomers chromatographically can lead to inaccurate risk assessments, as toxicity equivalence factors (TEFs) vary significantly between isomers.

Critical Research Gap: There is limited data on the specific human pharmacokinetics of 10-MBA compared to Benzo[a]pyrene. Researchers should prioritize investigating the specific DNA adduct stability of the 10-methyl isomer in human lung epithelial cells.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16929, 10-Methylbenz[a]anthracene. PubChem. [Link][1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Centers for Disease Control and Prevention. [Link]

  • Skoczyńska, E. et al. Identification and quantification of methylated PAHs in sediment by two-dimensional gas chromatography/mass spectrometry. Royal Society of Chemistry / ResearchGate. [Link]

  • International Agency for Research on Cancer (IARC). Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. [Link]

  • Hazardous Substances Data Bank (HSDB). 10-Methylbenz(a)anthracene Toxicity Data. National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Analytical Methods for the Detection of 10-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

10-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) and a derivative of benz[a]anthracene. Like many PAHs, it is formed from the incomplete combustion of organic materials and is a compound of interest in environmental monitoring and toxicological research due to its potential carcinogenic properties.[1] Accurate and sensitive detection of 10-Methylbenz[a]anthracene is crucial for assessing environmental contamination and human exposure. This application note provides detailed protocols for the analysis of 10-Methylbenz[a]anthracene using High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures.

Physicochemical Properties of 10-Methylbenz[a]anthracene

A thorough understanding of the analyte's properties is fundamental to method development. Key properties of 10-Methylbenz[a]anthracene are summarized below.

PropertyValueSource
Molecular FormulaC₁₉H₁₄
Molecular Weight242.32 g/mol
Melting Point183-183.6 °C
UV Absorption Maxima (in Hexane)282 nm, 293 nm[1]

High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detection

HPLC coupled with fluorescence detection (FLD) is a highly sensitive and selective method for the analysis of PAHs.[2] A UV detector is often used in series for confirmation and for compounds that do not fluoresce.

Rationale for Method Design
Experimental Workflow: HPLC-FLD/UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Environmental Sample (Soil/Water) Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection HPLC Injection Concentration->Injection Final Extract Separation ZORBAX Eclipse PAH Column Injection->Separation Detection FLD/UV Detection Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Chromatographic Data Reporting Report Generation Quantification->Reporting GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Environmental Sample (Water) Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Concentration Evaporation & Solvent Exchange Drying->Concentration Injection GC Injection Concentration->Injection Final Extract Separation Capillary GC Column (DB-5ms) Injection->Separation Detection Mass Spectrometer (SIM Mode) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Mass Spectral Data Reporting Report Generation Quantification->Reporting

Sources

Application Notes and Protocols for Studying Chemical Carcinogenesis with 10-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 10-Methylbenz[a]anthracene as a model chemical carcinogen. This document outlines the compound's mechanism of action, provides detailed protocols for in vitro and in vivo studies, and offers insights into the causality behind experimental choices to ensure robust and reproducible results.

Introduction: Understanding 10-Methylbenz[a]anthracene in Carcinogenesis Research

10-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that serves as a valuable tool in the study of chemical carcinogenesis. It is a known carcinogen, structurally similar to the highly potent 7,12-dimethylbenz[a]anthracene (DMBA), making it a relevant model compound for investigating the molecular mechanisms of cancer initiation and promotion.[1] Like other PAHs, 10-Methylbenz[a]anthracene is a product of incomplete combustion of organic materials and is found in the environment from sources such as gasoline exhaust and oil refinery emissions.[1] Its ability to induce tumors in animal models and transform cells in culture allows for the detailed examination of the pathways leading to cancer.[2]

Mechanism of Action: From Metabolic Activation to DNA Adduct Formation

The carcinogenicity of 10-Methylbenz[a]anthracene is not inherent to the molecule itself but arises from its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most critically, DNA.

Metabolic Activation Pathway

The primary route of metabolic activation for many PAHs, including 10-Methylbenz[a]anthracene, is through the cytochrome P450 monooxygenase system. This multi-step process ultimately leads to the formation of a highly reactive bay-region dihydrodiol-epoxide.[3] This electrophilic metabolite can then readily attack nucleophilic sites on DNA bases, forming stable DNA adducts.

The metabolic activation of 7-methylbenz[a]anthracene (a synonym for 10-Methylbenz[a]anthracene) is thought to proceed via its bay-region dihydrodiol-epoxide, trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide.[3] The formation of these reactive intermediates is a critical step in the initiation of carcinogenesis.[4]

Metabolic_Activation PAH 10-Methylbenz[a]anthracene Epoxide Arene Oxide PAH->Epoxide Cytochrome P450 Diol trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Bay-Region Diol-Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide Cytochrome P450 DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct Covalent Binding Cellular_Damage Mutations & Genomic Instability DNA_Adduct->Cellular_Damage Cancer Cancer Initiation Cellular_Damage->Cancer

Caption: Metabolic activation of 10-Methylbenz[a]anthracene.

DNA Adduct Formation and Mutagenesis

The formation of covalent adducts between the diol-epoxide metabolite of 10-Methylbenz[a]anthracene and DNA is a key initiating event in chemical carcinogenesis.[5][6] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes. The accumulation of these mutations can drive the transformation of normal cells into cancerous ones.[2]

Experimental Applications and Protocols

10-Methylbenz[a]anthracene is a versatile tool for both in vitro and in vivo studies of carcinogenesis.

In Vitro Application: Cell Transformation Assays

Cell transformation assays (CTAs) are valuable in vitro methods to assess the carcinogenic potential of chemicals.[7] These assays measure the ability of a chemical to induce phenotypic changes in cultured cells that are characteristic of a tumorigenic state, such as loss of contact inhibition and anchorage-independent growth.[2][7] 10-Methylbenz[a]anthracene has been shown to be positive in cell transformation assays with Syrian hamster embryo cells and mouse prostate cells.[1]

This protocol is adapted from established methods for PAHs and is suitable for assessing the transforming potential of 10-Methylbenz[a]anthracene.[8]

Materials:

  • C3H/10T½ mouse embryo fibroblasts

  • Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • 10-Methylbenz[a]anthracene (dissolved in a suitable solvent like DMSO)

  • 60 mm tissue culture dishes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed C3H/10T½ cells at a density of 1 x 10⁴ cells per 60 mm dish.

  • Treatment: After 24 hours, treat the cells with varying concentrations of 10-Methylbenz[a]anthracene (e.g., 0.1, 1, 10 µg/mL) and a solvent control (DMSO).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Medium Change: After the treatment period, remove the medium containing the test compound and replace it with fresh BME with 10% FBS.

  • Culture Maintenance: Continue to culture the cells for 4-6 weeks, changing the medium every 3-4 days.

  • Scoring of Foci: At the end of the culture period, fix the cells with methanol and stain with Giemsa. Score the dishes for the presence of morphologically transformed foci (Type II and Type III).

  • Data Analysis: Calculate the transformation frequency (number of foci per surviving cells). A dose-dependent increase in transformation frequency indicates a positive result.

Self-Validation:

  • Include a positive control (e.g., 3-methylcholanthrene) and a negative/solvent control.

  • Perform a concurrent cytotoxicity assay to ensure that the concentrations used are not overtly toxic.

  • Transformed foci should exhibit a characteristic morphology (piled-up, criss-cross pattern of cells).

In Vivo Application: Murine Skin Carcinogenesis Model

Animal models are essential for studying the complete process of carcinogenesis in a living organism. The mouse skin model is a well-established system for investigating the initiation and promotion stages of cancer.

This protocol is based on classic two-stage carcinogenesis studies using PAHs.

Animals:

  • Female SENCAR or CD-1 mice, 6-8 weeks old.

Materials:

  • 10-Methylbenz[a]anthracene (initiator)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) (promoter)

  • Acetone (vehicle)

Procedure:

  • Initiation: Shave the dorsal skin of the mice. After 2 days, apply a single topical dose of 10-Methylbenz[a]anthracene (e.g., 50-200 nmol in 0.2 mL acetone).

  • Promotion: One to two weeks after initiation, begin twice-weekly applications of a promoting agent, such as TPA (e.g., 5-10 nmol in 0.2 mL acetone).

  • Observation: Observe the animals weekly for the appearance of skin papillomas. Record the number and size of tumors for each animal.

  • Duration: Continue the promotion phase for 20-30 weeks.

  • Histopathology: At the end of the experiment, euthanize the animals and collect skin tumors for histopathological analysis to confirm the diagnosis of papillomas and identify any progression to carcinomas.

Data Analysis:

  • Tumor Incidence: Percentage of mice with at least one tumor.

  • Tumor Multiplicity: Average number of tumors per mouse.

  • Latency Period: Time to the appearance of the first tumor.

Experimental Group Initiator (Single Dose) Promoter (Twice Weekly) Expected Outcome
Control AcetoneAcetoneNo tumors
Initiator Only 10-Methylbenz[a]anthraceneAcetoneFew to no tumors
Promoter Only AcetoneTPAFew to no tumors
Initiation + Promotion 10-Methylbenz[a]anthraceneTPAHigh incidence and multiplicity of tumors
Detection of DNA Adducts

Analyzing the formation of DNA adducts provides direct evidence of the genotoxic potential of a chemical. The ³²P-postlabeling assay is a highly sensitive method for detecting bulky DNA adducts formed by PAHs.[3][5]

Materials:

  • DNA isolated from cells or tissues treated with 10-Methylbenz[a]anthracene

  • Micrococcal nuclease and spleen phosphodiesterase

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

Procedure:

  • DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides from the normal nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography.

  • Autoradiography and Quantification: Detect the adducted nucleotides by autoradiography and quantify the level of adducts using a phosphorimager or by scintillation counting of the excised TLC spots.

P32_Postlabeling_Workflow cluster_0 Sample Preparation cluster_1 Labeling and Separation cluster_2 Detection and Quantification DNA_Isolation Isolate DNA from Treated Cells/Tissues DNA_Digestion Digest DNA to 3'-mononucleotides DNA_Isolation->DNA_Digestion Adduct_Enrichment Enrich Adducted Nucleotides DNA_Digestion->Adduct_Enrichment P32_Labeling Label with [γ-³²P]ATP using T4 PNK Adduct_Enrichment->P32_Labeling TLC Separate by Multidirectional TLC P32_Labeling->TLC Autoradiography Autoradiography TLC->Autoradiography Quantification Quantify Adduct Levels Autoradiography->Quantification

Caption: Workflow for ³²P-postlabeling assay.

Safety and Handling

10-Methylbenz[a]anthracene is a suspected carcinogen and should be handled with appropriate safety precautions.[2]

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

10-Methylbenz[a]anthracene is a powerful tool for investigating the mechanisms of chemical carcinogenesis. The protocols and application notes provided here offer a framework for conducting robust and meaningful studies into the initiation and promotion of cancer. By understanding the causality behind the experimental choices and adhering to rigorous methodologies, researchers can generate high-quality data to advance our knowledge in cancer research and drug development.

References

  • PubChem. (n.d.). 10-Methylbenz(a)anthracene. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). 7,12-Dimethylbenz(a)anthracene. Retrieved from [Link]

  • Surh, Y. J., Liem, A., Miller, E. C., & Miller, J. A. (1991). 7-Sulfooxymethyl-12-methylbenz[a]anthracene is an electrophilic mutagen, but does not appear to play a role in carcinogenesis by 7,12-dimethylbenz[a]anthracene or 7-hydroxymethyl-12-methylbenz[a]anthracene. Carcinogenesis, 12(2), 339–347. Retrieved from [Link]

  • Huberman, E., & Langenbach, R. (1979). CELL-MEDIATED MUTAGENESIS BY CHEMICAL CARCINOGENS. Oak Ridge National Laboratory. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (2010). 7-Methylbenz(a)anthracene. California Environmental Protection Agency. Retrieved from [Link]

  • Moore, C. J., Pruess-Schwartz, D., & Marnett, L. J. (1987). Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis. Cancer Research, 47(17), 4402–4406. Retrieved from [Link]

  • Takeda, T., Suzuki, M., Kano, H., Matsumoto, M., & Umeda, Y. (2023). Clear evidence of the carcinogenic potential of anthracene: A 2-year feeding study in rats and mice. Environmental Toxicology, 38(4), 709–726. Retrieved from [Link]

  • Garrigues, P., & Ewald, M. (1983). Identification of mutagenic methylbenz[a]anthracene and methylchrysene isomers in natural samples by liquid chromatography and Shpol'skii spectrometry. Analytical Chemistry, 55(13), 2155–2159. Retrieved from [Link]

  • Dipple, A., & Slade, T. A. (1970). Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice. European Journal of Cancer, 6(5), 417–421. Retrieved from [Link]

  • Phillips, D. H., & Grover, P. L. (1988). Metabolic activation of 7-ethyl- and 7-methylbenz[a]anthracene in mouse skin. Carcinogenesis, 9(1), 141–146. Retrieved from [Link]

  • Combes, R., et al. (2023). The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens. International Journal of Molecular Sciences, 24(6), 5576. Retrieved from [Link]

  • DiGiovanni, J., et al. (1985). Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis, 6(11), 1591–1597. Retrieved from [Link]

  • Adebayo, I. A., et al. (2022). Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. Toxicology Reports, 9, 134–144. Retrieved from [Link]

  • Cameron, T. P. (1978). EVALUATION OF THE TRANSFORMATION ASSAY USING C3H 10~ CELLS FOR USE IN SCREENING CHEMICALS FOR CARCINOGENIC POTENTIAL. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Scribner, J. D., & Scribner, N. K. (1980). Evidence for a new model of tumor progression from carcinogenesis and tumor promotion studies with 7-bromomethylbenz[a]anthracene. Cancer Research, 40(7), 2477–2482. Retrieved from [Link]

  • Chou, H. C., et al. (1995). Metabolic activation of methyl-hydroxylated derivatives of 7,12-dimethylbenz[a]anthracene by human liver dehydroepiandrosterone. Carcinogenesis, 16(5), 1071–1076. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (n.d.). Carcinogenicity: Three Cell Transformation Assays. Joint Research Centre. Retrieved from [Link]

  • DiGiovanni, J., et al. (1983). Correlation between formation of a specific hydrocarbon-deoxyribonucleoside adduct and tumor-initiating activity of 7,12-dimethylbenz(a)anthracene and its 9- and 10-monofluoroderivatives in mice. Cancer Research, 43(12 Pt 1), 5915–5921. Retrieved from [Link]

  • Cavalieri, E. L., & Rogan, E. G. (1998). Pathways of metabolic activation of benzo[a]pyrene. ResearchGate. Retrieved from [Link]

  • Barros, A. C. S. D., et al. (2004). Induction of experimental mammary carcinogenesis in rats with 7,12-dimethylbenz(a)anthracene. Revista do Hospital das Clínicas da Faculdade de Medicina de São Paulo, 59(5), 257–261. Retrieved from [Link]

  • Agilent Technologies. (2025). Benz(a)anthracene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • DiGiovanni, J., et al. (1993). Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis, 14(10), 2131–2136. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (2003). NO SIGNIFICANT RISK LEVELS (NSRLS) FOR THE PROPOSITION 65 CARCINOGENS BENZ[a]ANTHRACENE (ORAL) AND 7H-DIBENZO[c,g]CARBAZOLE (ORAL). California Environmental Protection Agency. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • Penning, T. M. (2012). The Role of Human Aldo-Keto Reductases in the Metabolic Activation and Detoxication of Polycyclic Aromatic Hydrocarbons: Interconversion of PAH Catechols and PAH o-Quinones. Frontiers in Pharmacology, 3, 199. Retrieved from [Link]

  • Manoharan, S., et al. (2012). Anti-tumor initiating potential of andrographolide in 7,12-dimethylbenz[a]anthracene induced hamster buccal pouch carcinogenesis. Asian Pacific Journal of Cancer Prevention, 13(11), 5701–5707. Retrieved from [Link]

  • Baird, W. M., & Slaga, T. J. (2007). Synergistic mechanisms in carcinogenesis by polycyclic aromatic hydrocarbons and by tobacco smoke: a bio-historical perspective with updates. Carcinogenesis, 28(8), 1617–1629. Retrieved from [Link]

  • Hu, W., & El-Kadi, A. O. (2002). Mass spectrometric analysis of 7‐sulfoxymethyl‐12‐methylbenz[a]anthracene and related electrophilic polycyclic aromatic hydrocarbon metabolites. Journal of Mass Spectrometry, 37(8), 859–869. Retrieved from [Link]

  • Daniel, F. B., et al. (1985). DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. Cancer Research, 45(4), 1830–1834. Retrieved from [Link]

  • Bezbaruah, B., et al. (2023). DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH). Physical Chemistry Research, 11(3), 537-548. Retrieved from [Link]

  • Dubiel, A. M., et al. (2022). Effects of Alkylation on Potency of Benz[a]anthracene for AhR2 Transactivation in Nine Species of Freshwater Fish. Environmental Toxicology and Chemistry, 41(4), 1014–1026. Retrieved from [Link]

Sources

Application Notes and Protocols for the Administration of 10-Methylbenz[a]anthracene in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 10-Methylbenz[a]anthracene as a Carcinogenic Tool

10-Methylbenz[a]anthracene (10-MBA) is a polycyclic aromatic hydrocarbon (PAH) and a potent carcinogen utilized extensively in biomedical research to induce tumor formation in animal models.[1] As with other PAHs, its carcinogenicity stems from its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer.[2] Understanding the appropriate handling and administration of this compound is paramount for the safety of the researcher and the integrity of the experimental data. This guide provides detailed protocols for the intraperitoneal, oral, and dermal administration of 10-MBA in mice, grounded in established toxicological and animal handling procedures.

The carcinogenic potential of benz[a]anthracene derivatives is well-documented. For instance, studies have shown that benz[a]anthracene can induce liver tumors in mice when administered orally.[3] Specifically, 10-Methylbenz[a]anthracene has been demonstrated to be tumorigenic, with dermal applications leading to the development of papillomas in mice.[1] The choice of administration route is critical as it influences the metabolism, distribution, and ultimately the target organs for carcinogenesis.

Safety First: Essential Precautions for Handling a Potent Carcinogen

10-Methylbenz[a]anthracene is classified as a substance that may cause cancer and is very toxic to aquatic life with long-lasting effects. Therefore, stringent safety measures are non-negotiable.

Core Safety Directives:

  • Engineering Controls: All handling of 10-MBA, including stock solution preparation and dose formulation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Double nitrile gloves

    • A disposable lab coat with tight cuffs

    • Safety goggles with side shields or a full-face shield

    • A respirator may be required depending on the institutional safety assessment.

  • Waste Disposal: All contaminated materials, including bedding from treated animals, must be disposed of as hazardous waste according to institutional and national regulations.

  • Emergency Procedures: In case of accidental exposure, immediately follow the first aid measures outlined in the Safety Data Sheet (SDS).[4][5] For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. In case of inhalation, move to fresh air. Seek immediate medical attention for any significant exposure.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the administration of 10-Methylbenz[a]anthracene in mice.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A Acclimatization of Mice B Dose Formulation (in Chemical Fume Hood) A->B C Preparation of Administration Equipment B->C D Animal Restraint C->D E 10-MBA Administration (IP, Oral, or Dermal) D->E F Animal Monitoring (Health & Tumor Development) E->F G Data Collection F->G H Humane Endpoints F->H

Caption: General experimental workflow for 10-MBA administration in mice.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the different administration routes.

ParameterIntraperitoneal (IP) InjectionOral GavageDermal Application
Vehicle Sterile corn oil or arachis oilSterile corn oil or arachis oilAcetone
Typical Dose Range 1-10 mg/kg body weight1-10 mg/kg body weight300 µ g/application [1]
Maximum Volume 10 mL/kg body weight[6]10 mL/kg body weight[7][8]100-200 µL
Needle/Tube Gauge 25-27 G[6]20-22 G (for adult mice)[7]N/A (micropipette)
Frequency Single dose or multiple dosesSingle dose or multiple dosesTwice a week for 20 weeks[1]

Detailed Administration Protocols

I. Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection is a common method for systemic administration of substances.

Materials:

  • 10-Methylbenz[a]anthracene

  • Sterile vehicle (e.g., corn oil, arachis oil)

  • Sterile 1 mL syringes

  • Sterile 25-27 G needles[6]

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Dose Preparation: In a chemical fume hood, dissolve 10-MBA in the chosen sterile vehicle to the desired concentration. Gently warm the solution to body temperature to reduce viscosity and animal discomfort.

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. The animal should be positioned with its head tilted downwards to move the abdominal organs away from the injection site.[9]

  • Site Preparation: Locate the lower right quadrant of the abdomen.[10] Cleanse the injection site with a sterile gauze pad soaked in 70% ethanol.

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[10] Aspirate briefly to ensure that the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

  • Administration: Slowly inject the 10-MBA solution.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.[6]

II. Oral Gavage Protocol

Oral gavage ensures the direct delivery of a precise volume of a substance into the stomach.

Materials:

  • 10-Methylbenz[a]anthracene

  • Sterile vehicle (e.g., corn oil, arachis oil)

  • Sterile 1 mL syringes

  • Flexible or rigid gavage needles (20-22 G for adult mice) with a ball-tip[7]

  • Weigh scale

Procedure:

  • Dose Preparation: Prepare the 10-MBA solution in the sterile vehicle as described for IP injection.

  • Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head.[7]

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[11][12] The mouse should swallow the tube as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is in the esophagus, slowly administer the 10-MBA solution.[11]

  • Withdrawal and Monitoring: Slowly remove the gavage needle and return the mouse to its cage.[7] Monitor the animal closely for signs of respiratory distress, which could indicate accidental administration into the trachea.[7]

III. Dermal Application Protocol

Dermal application is used for studying skin carcinogenesis.

Materials:

  • 10-Methylbenz[a]anthracene

  • Acetone (or other suitable solvent)

  • Micropipette and sterile tips

  • Electric clippers

Procedure:

  • Dose Preparation: In a chemical fume hood, dissolve 10-MBA in acetone to the desired concentration.

  • Site Preparation: Shave a small area (approximately 2 cm x 2 cm) on the dorsal skin of the mouse one to two days prior to the first application.

  • Application: Gently restrain the mouse. Using a micropipette, apply the 10-MBA solution dropwise to the shaved area, allowing the solvent to evaporate between drops.

  • Post-Application: Return the mouse to its cage. Ensure that the animals are housed individually to prevent licking of the application site by cage mates.

  • Monitoring: Regularly monitor the application site for signs of irritation and tumor development.

Post-Administration Monitoring and Data Collection

Following administration, a rigorous monitoring schedule is essential to ensure animal welfare and collect accurate data.

  • Daily Health Checks: All animals should be observed daily for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.

  • Tumor Monitoring: For carcinogenesis studies, animals should be palpated weekly to detect the onset and growth of tumors. Tumor size should be measured with calipers, and the location and number of tumors should be recorded.

  • Humane Endpoints: Establish clear humane endpoints to prevent unnecessary suffering. These may include a tumor size exceeding a certain diameter, significant weight loss, or the appearance of ulceration or infection.

Conclusion

The administration of 10-Methylbenz[a]anthracene in mice is a powerful tool for cancer research. However, its potent carcinogenicity necessitates a meticulous approach to handling and administration. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers can ensure the generation of reliable and reproducible data while maintaining a safe laboratory environment.

References

  • 10-Methylbenz(a)anthracene | C19H14 | CID 16929 - PubChem. (n.d.). Retrieved from [Link]

  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (n.d.). Retrieved from [Link]

  • Oral Gavage Rodent SOP_IACUC.CassLSedit9-22 for 10-10-22 IACUC meeting.docx - Research | SDSU. (n.d.). Retrieved from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. (n.d.). Retrieved from [Link]

  • Intraperitoneal Injection of Neonatal Mice - ScienceOpen. (2023, September 20). Retrieved from [Link]

  • BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC. (n.d.). Retrieved from [Link]

  • 7,12-Dimethylbenz(a)Anthracene-Induced Genotoxicity on Bone Marrow Cells from Mice Phenotypically Selected for Low Acute Inflammatory Response | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • no significant risk levels (nsrls) for the proposition 65 carcinogens benz[a]anthracene (oral) and 7h-dibenzo[c,g]carbazole (oral) - OEHHA. (2003, May 2). Retrieved from [Link]

  • Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC - NIH. (n.d.). Retrieved from [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.). Retrieved from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (n.d.). Retrieved from [Link]

  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017, December 12). Retrieved from [Link]

  • Benz(a)anthracene Standard (1X1 mL) - Safety Data Sheet. (2025, January 8). Retrieved from [Link]

  • Effect of carcinogenic polycyclic aromatic hydrocarbons on mouse embryonic cells in culture: induction of spindle-shaped cells - PubMed. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21). Retrieved from [Link]

  • Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed. (n.d.). Retrieved from [Link]

  • Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). Retrieved from [Link]

  • Exploring the Protective Effect against 7,12-Dimethylbenz[a]anthracene-Induced Breast Tumors of Palmitoylethanolamide - ACS Publications. (n.d.). Retrieved from [Link]

Sources

10-Methylbenz[a]anthracene as a standard for PAH analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 10-Methylbenz[a]anthracene (10-MBA) as a Reference Standard for High-Resolution PAH Analysis and Toxicological Screening [1]

Abstract

This application note establishes a validated protocol for the utilization of 10-Methylbenz[a]anthracene (10-MBA) as a target analyte and calibration standard in environmental forensics and toxicology. While often overshadowed by its highly potent isomer 7,12-dimethylbenz[a]anthracene (DMBA), 10-MBA represents a critical alkylated Polycyclic Aromatic Hydrocarbon (alkyl-PAH) found in petrogenic sources and combustion byproducts.[1] This guide addresses the specific chromatographic challenges of resolving 10-MBA from its structural isomers (e.g., 7-MBA) and details its metabolic activation pathways relevant to drug metabolism and pharmacotoxicology studies.

Part 1: Compound Profile & Scientific Significance[1]

10-MBA is a methylated derivative of benz[a]anthracene.[1][2] Its presence in environmental samples is often indicative of petrogenic (unburned fuel) contamination rather than pyrogenic sources, making it a vital marker in oil spill forensics.[1] In toxicology, it serves as a model substrate for studying the steric influence of methyl substitution on Cytochrome P450-mediated bioactivation.[1]

Technical Specifications
PropertySpecification
IUPAC Name 10-Methylbenz[a]anthracene
CAS Registry Number 2381-15-9
Molecular Formula C₁₉H₁₄
Molecular Weight 242.31 g/mol
Retention Index (HP-5) ~2611 (Varies by column phase)
Solubility Soluble in Dichloromethane, Acetone, Toluene; Insoluble in Water
Toxicity Classification Group 2B (Possibly Carcinogenic to Humans) - IARC criteria applied to methyl-PAHs

Critical Isomer Note: Researchers must distinguish 10-MBA from 7-Methylbenz[a]anthracene (CAS 2541-69-7) .[1] The 7-position (meso-region) substitution creates significantly higher carcinogenic potency than the 10-position (outer ring) due to the "Bay Region" theory of activation. However, accurate quantification requires chromatographic resolution of both isomers.[1]

Part 2: Analytical Methodology (GC-MS/MS)

The following protocol utilizes Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity to distinguish 10-MBA from matrix interferences and other C1-benz[a]anthracene isomers.[1]

Internal Standard Selection
  • Primary Internal Standard: Benz[a]anthracene-d12 (BaA-d12) .[1]

  • Rationale: As a deuterated analogue of the parent structure, BaA-d12 exhibits near-identical extraction efficiency and retention behavior, compensating for matrix effects without co-eluting with the methylated target.

Chromatographic Separation Strategy

Standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms) often fail to baseline-separate 10-MBA from 7-MBA and 1-MBA.[1]

  • Recommended Column: Rxi-PAH (Restek) or Select PAH (Agilent).[1]

  • Stationary Phase: Proprietary arylene-modified phases designed specifically for PAH isomer resolution.[1]

  • Dimensions: 30 m × 0.25 mm ID × 0.10 µm film thickness.[1][3]

Instrument Parameters
ParameterSetting
Inlet Temperature 300°C (Pulsed Splitless)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Transfer Line 300°C
Ion Source 280°C (EI mode, 70 eV)
Oven Program 60°C (1 min) → 20°C/min to 250°C → 4°C/min to 300°C (hold 5 min)
MRM Transitions (Precursor → Product)
AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (eV)
10-MBA 242.1241.1 (M-H)⁺239.1 (M-3H)⁺25 / 35
BaA-d12 (ISTD) 240.2236.2212.130

Note: The M-15 (loss of methyl, m/z 227) transition is often weak in methyl-PAHs due to the stability of the aromatic ring system; the M-H (tropylium ion formation) is typically the base peak.

Workflow Visualization

AnalyticalWorkflow Sample Sample Matrix (Soil/Tissue) Extraction Pressurized Liquid Extraction (PLE) DCM:Acetone (1:1) Sample->Extraction Add ISTD Cleanup SPE Clean-up (Silica Gel) Extraction->Cleanup Concentration N2 Evaporation to 1 mL Cleanup->Concentration Analysis GC-MS/MS (MRM) Column: Rxi-PAH Concentration->Analysis Data Quantification vs BaA-d12 Analysis->Data

Figure 1: Optimized analytical workflow for the extraction and quantification of 10-MBA from complex matrices.

Part 3: Biological Application (Toxicological Screening)

For drug development professionals, 10-MBA serves as a probe for Cytochrome P450 1A1 (CYP1A1) and 1B1 activity.[1] Unlike the parent Benz[a]anthracene, the methyl group at position 10 alters the regioselectivity of enzymatic oxidation.

Metabolic Activation Protocol (In Vitro)

This assay measures the formation of DNA-reactive metabolites (diol-epoxides).[1]

  • Incubation System: Recombinant human CYP1A1 supersomes or induced rat liver microsomes.[1]

  • Substrate: 10-MBA (Final concentration 10 µM).

  • Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add ice-cold acetonitrile.

  • Target Metabolite Detection: Analyze for 10-methylbenz[a]anthracene-3,4-dihydrodiol .

Mechanism of Action Diagram

Metabolism MBA 10-Methylbenz[a]anthracene (Pro-carcinogen) CYP CYP1A1 / CYP1B1 (Monooxygenation) MBA->CYP Epoxide 3,4-Epoxide Intermediate CYP->Epoxide EH Epoxide Hydrolase Epoxide->EH Diol 3,4-Dihydrodiol EH->Diol CYP2 CYP1A1 (Secondary Oxidation) Diol->CYP2 DiolEpoxide 1,2-Epoxy-3,4-dihydrodiol (Ultimate Carcinogen) CYP2->DiolEpoxide DNA Covalent DNA Adduct (Mutagenesis) DiolEpoxide->DNA Intercalation

Figure 2: Metabolic activation pathway of 10-MBA.[1] The methyl group at C10 does not block the "Bay Region" (C1-C4), allowing formation of the ultimate carcinogenic diol-epoxide.

Part 4: Handling & Safety (E-E-A-T)

  • Carcinogenicity: 10-MBA is a potent polycyclic aromatic hydrocarbon.[1] All handling must occur within a Class II Biosafety Cabinet or chemical fume hood.[1]

  • Waste Disposal: All solid and liquid waste containing 10-MBA must be segregated as "Cytotoxic/Carcinogenic Waste" and incinerated at >1000°C.[1]

  • Decontamination: Surface spills should be treated with a surfactant-based cleaner followed by a solvent wipe (ethanol) to solubilize the lipophilic residues.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16929, 10-Methylbenz[a]anthracene. Retrieved from [Link]

  • Andersson, J. T., & Achten, C. (2015).Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. (Context: Importance of Alkyl-PAHs).
  • Shimadzu Corporation. Analysis of Polycyclic Aromatic Hydrocarbons (PAH) in Palm Oil by GC-MS/MS. Application Note 04-AD-0259-EN. Retrieved from [Link]

  • Agilent Technologies (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Application Note 5994-0657EN.[1] Retrieved from [Link]

  • Lynam, K. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent Technologies.[1][4] (Context: Separation of critical isomers). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 10-Methylbenz[a]anthracene (10-MBA) Toxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting 10-Methylbenz[a]anthracene (10-MBA) Induced Toxicity Reference ID: CAS 2381-15-9 | Molecular Formula: C₁₉H₁₄

Introduction: The "Hidden" Variables of PAH Toxicity

Welcome to the technical support hub for 10-Methylbenz[a]anthracene (10-MBA). While often compared to its more potent cousin 7,12-DMBA, 10-MBA presents unique challenges in in vitro assays. It is a lipophilic polycyclic aromatic hydrocarbon (PAH) that acts as a pro-carcinogen.

The Core Problem: Most assay failures with 10-MBA are not due to the compound's inactivity, but rather bioavailability failure (precipitation/adsorption) or metabolic incompetence (lack of activation).

This guide bypasses standard textbook definitions to address the specific failure modes observed in high-throughput screening and mechanistic toxicology.

Module 1: Pre-Analytical Variables (Solubility & Stability)

The "Crash Out" Phenomenon

User Issue: "I see fine crystals in my cell culture media immediately after dosing, or my dose-response curve flattens unexpectedly at high concentrations."

Root Cause: 10-MBA is highly hydrophobic. When a high-concentration stock (dissolved in 100% DMSO) hits the aqueous culture medium, the local concentration exceeds the solubility limit before it can disperse, causing micro-precipitation.

Standardized Solubilization Protocol
VariableSpecificationReason
Primary Solvent DMSO (anhydrous)10-MBA solubility ~20 mg/mL. Ethanol is a poor alternative for high-dose stocks.
Max Solvent Concentration 0.5% (v/v)Exceeding 0.5% DMSO is toxic to many cell lines and can mask 10-MBA effects.
Sonicate? YES Sonicate stock for 10 mins at 40°C. Visual clarity does not guarantee molecular dispersion.
Storage -20°C (Dark)PAHs are photo-labile. Use Amber Vials.

Corrective Workflow: Do NOT pipette 100% DMSO stock directly into the cell well.

  • Prepare a 100x working stock in DMSO.

  • Dilute this 1:100 into pre-warmed media in a separate glass tube while vortexing.

  • Transfer the dosed media to the cells.

Module 2: The "Silent Sink" (Adsorption)

User Issue: "My IC50 values are shifting between experiments, or I see no toxicity in 96-well plates compared to glass dishes."

Root Cause: Polycyclic aromatic hydrocarbons (PAHs) adhere avidly to polystyrene (PS) plastics. In a standard 96-well plate, up to 40-60% of your 10-MBA can be lost to the plastic walls within 2 hours, drastically reducing the effective dose [1].

Troubleshooting Adsorption
  • Q: Can I use standard tissue culture plates?

    • A: For short exposures (<4 hours), yes. For long-term (24-72h) assays, adsorption will skew results.

    • Fix: Use glass-coated microplates or pre-equilibrate the plasticware by incubating with the drug solution for 2 hours, discarding it, and then adding the fresh experimental dose (saturating the binding sites).

  • Q: Why is my fluorescence background high?

    • A: 10-MBA and its metabolites are fluorescent. If they adsorb to the plastic bottom, they create a high background signal in bottom-reading fluorometers.

    • Fix: Use phenol-red-free media and wash cells with PBS twice before reading fluorescence endpoints (e.g., Resazurin/Alamar Blue).

Module 3: Metabolic Activation (The Biological Engine)[1]

User Issue: "I treated CHO/V79 cells with high doses of 10-MBA but see no genotoxicity or cytotoxicity."

Root Cause: 10-MBA is a pro-carcinogen . It is biologically inert until metabolized by Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1) into reactive diol epoxides [2]. Most standard fibroblast lines (CHO, V79) and even some cancer lines (HCT116) lack sufficient CYP activity.

The Bio-Activation Pathway

MBA_Metabolism MBA 10-MBA (Pro-carcinogen) CYP CYP1A1 / CYP1B1 (Phase I) MBA->CYP Oxidation EPOX Epoxide Intermediate CYP->EPOX ULT Diol Epoxide (Ultimate Carcinogen) CYP->ULT EH Epoxide Hydrolase EPOX->EH DIOL Dihydrodiol EH->DIOL DIOL->CYP Secondary Oxidation DNA DNA Adducts (Genotoxicity) ULT->DNA Covalent Binding

Figure 1: The metabolic activation pathway required for 10-MBA toxicity. Without CYP1A1/1B1, the compound remains largely inert.

Activation Protocol Checklist
  • Check your Cell Line:

    • HepG2 / HepaRG: Usually competent (express CYPs), but induction with 10-MBA takes 12-24h.

    • CHO / V79 / Salmonella:Incompetent. You MUST add exogenous metabolic activation system (S9 Mix).

  • The S9 Mix Fix:

    • Use Aroclor-1254 induced rat liver S9 (standard for PAHs).

    • Cofactors are critical: S9 alone is useless. You must add the NADPH regenerating system (G-6-P, NADP+, MgCl2).

    • Concentration: Start with 10% S9 mix (v/v) in the treatment medium.

Module 4: Genotoxicity Assay Specifics

Ames Test (Salmonella)
  • Issue: Inconsistent revertant colonies.

  • Fix: 10-MBA is a planar molecule that intercalates DNA. Ensure you are using strains sensitive to frameshift mutations (e.g., TA98 , TA1537) rather than just base-pair substitution strains (TA100), although TA100 may show response due to adducts [3].

Comet Assay (DNA Breaks)
  • Issue: "Hedgehog" comets (total DNA destruction) in control samples.

  • Fix: DMSO toxicity. Ensure final DMSO is <1%. Also, perform the assay under yellow light . 10-MBA can be photo-activated by standard laboratory fluorescent lights to generate singlet oxygen, causing artifacts (DNA strand breaks) that are not metabolically derived.

Summary: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low/No Toxicity Observed Precip Is the media cloudy or crystals visible? Start->Precip Solvent Decrease Stock Conc. Use Intermediate Dilution Precip->Solvent Yes CellType Is the cell line metabolically competent? Precip->CellType No S9 Add S9 Mix (10%) + Cofactors CellType->S9 No (CHO, V79) Adsorb Check Plasticware. Use Glass/Coated Plates CellType->Adsorb Yes (HepG2)

Figure 2: Step-by-step decision support for investigating low toxicity results.

References

  • Schirmer, K., et al. (2016). "Quantitation and prediction of sorptive losses during toxicity testing of polycyclic aromatic hydrocarbon (PAH) and nitrated PAH (NPAH) using polystyrene 96-well plates." Environmental Toxicology and Chemistry.

  • Shimada, T., & Fujii-Kuriyama, Y. (2004). "Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1."[1][2][3] Cancer Science.

  • Maron, D.M., & Ames, B.N. (1983). "Revised methods for the Salmonella mutagenicity test." Mutation Research.

  • PubChem. (n.d.). "10-Methylbenz[a]anthracene Compound Summary." National Library of Medicine.

Sources

Technical Support Center: Optimization of Extraction Methods for 10-Methylbenz[a]anthracene from Soil

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for optimizing the extraction of 10-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), from soil matrices. Here, we address common challenges and provide evidence-based solutions to enhance the accuracy and efficiency of your analytical workflows.

Troubleshooting Guide: Addressing Common Extraction Issues

This section is dedicated to resolving specific problems you may encounter during the extraction of 10-Methylbenz[a]anthracene from soil samples.

Question: Why am I observing low recovery of 10-Methylbenz[a]anthracene in my extracts?

Answer: Low recovery of 10-Methylbenz[a]anthracene can stem from several factors related to the extraction method, solvent choice, and the soil matrix itself.

  • Inadequate Extraction Method: For strongly adsorbed PAHs like 10-Methylbenz[a]anthracene, the chosen extraction technique may not be vigorous enough. While sonication is a common method, it has been shown to be less efficient than Soxhlet extraction for some PAHs, with recoveries as low as 44-76% for lower molecular weight PAHs in some studies.[1] For complex soil matrices with high organic content, more exhaustive techniques like Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE) might be necessary to achieve higher recoveries.[1]

  • Incorrect Solvent Selection: The principle of "like dissolves like" is paramount in solvent extraction. For highly polluted soils, a nonpolar solvent such as toluene or cyclohexane may be more effective.[1] Conversely, for soils with low levels of contamination, a more polar solvent like acetone can be beneficial for breaking up soil aggregates and improving contact between the analyte and the solvent.[1] A mixture of solvents, such as hexane-acetone (1:1), has been shown to be effective for a broad range of PAHs.[1] Dichloromethane, while commonly used, has been reported to yield low recoveries for some PAHs.[1]

  • Soil Matrix Effects: The composition of the soil can significantly impact extraction efficiency. Soils with high clay content (>40%) can strongly adsorb PAHs, making them difficult to extract.[1] Similarly, high organic matter content can sequester 10-Methylbenz[a]anthracene, reducing its availability for extraction.

  • Insufficient Extraction Time or Cycles: For methods like Soxhlet extraction, an adequate number of extraction cycles is crucial. A typical duration is 16-24 hours with 4-6 cycles per hour to ensure complete extraction.[2] For ultrasonic extraction, the duration needs to be optimized, as excessive sonication can lead to the degradation of the target analyte.[1]

Question: My analytical results show poor reproducibility. What could be the cause?

Answer: Poor reproducibility is often linked to inconsistencies in sample preparation and extraction procedures.

  • Sample Heterogeneity: Soil samples can be highly heterogeneous. Ensure that your sample is thoroughly homogenized before taking a subsample for extraction. For larger soil samples, consider increasing the sample size used for extraction to obtain a more representative result.

  • Inconsistent Extraction Parameters: Maintaining consistent parameters such as extraction time, temperature, and solvent volume is critical. For instance, in ultrasonic extraction, the power amplitude and duration must be carefully controlled to avoid variability.[1] Automated systems like ASE and MAE can offer better reproducibility due to their precise control over these parameters.[1]

  • Variable Soil Moisture Content: The presence of water in soil can influence extraction efficiency.[1] For some techniques like MAE, a small amount of water can be beneficial by aiding in the swelling of the soil matrix and improving solvent penetration.[1] However, in other methods, excess moisture can hinder the extraction process.[1] It is advisable to determine the moisture content of a separate aliquot of the soil sample and report results on a dry weight basis to improve comparability between samples.[2] If necessary, air-drying or oven-drying at a low temperature (25-40°C) can be performed, though care must be taken to avoid the loss of more volatile PAHs.[1]

Question: I am observing a high number of interfering peaks in my chromatogram. How can I obtain a cleaner extract?

Answer: Co-extraction of interfering compounds from the soil matrix is a common issue.

  • Poor Selectivity of the Extraction Method: Soxhlet extraction, while exhaustive, is known for its poor selectivity, often co-extracting a significant portion of the bulk soil organic matter.[1] This can lead to a complex chromatogram with many interfering peaks.

  • Need for a Cleanup Step: It is highly recommended to incorporate a cleanup step after extraction.[3] Solid-Phase Extraction (SPE) is a widely used technique for this purpose. An alumina or silica gel SPE cartridge can effectively remove polar interferences from the extract, providing a cleaner sample for chromatographic analysis.

  • Alternative Extraction Techniques: Techniques like Supercritical Fluid Extraction (SFE) have been shown to provide cleaner extracts with better selectivity compared to Soxhlet extraction.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of extraction methods for 10-Methylbenz[a]anthracene from soil.

Question: Which extraction method is the best for 10-Methylbenz[a]anthracene from soil?

Answer: The "best" method depends on several factors, including the specific characteristics of your soil sample, the required sample throughput, and the available instrumentation.

  • Soxhlet Extraction (e.g., US EPA Method 3540C): This is a traditional and widely used method that often serves as a benchmark for other techniques.[1][2] It is robust and can provide high extraction efficiencies, especially for high molecular weight PAHs.[1] However, it is time-consuming (16-24 hours), requires large volumes of solvent, and has low selectivity.[1][2]

  • Ultrasonic Extraction (e.g., US EPA Method 3550C): This method is faster and uses less solvent than Soxhlet extraction.[1][4] However, its efficiency can be matrix-dependent, and it may yield lower recoveries for some PAHs compared to more exhaustive methods.[1] Careful optimization of sonication power and time is necessary to avoid analyte degradation.[1]

  • Microwave-Assisted Extraction (MAE) (e.g., US EPA Method 3546): MAE is a rapid technique that significantly reduces extraction time and solvent consumption.[5][6][7] The use of elevated temperatures and pressures enhances extraction efficiency.[7] It is particularly effective for polar molecules and can be automated for high-throughput applications.[1]

A comparison of these methods is summarized in the table below:

FeatureSoxhlet Extraction (EPA 3540C)Ultrasonic Extraction (EPA 3550C)Microwave-Assisted Extraction (EPA 3546)
Extraction Time 16-24 hours[2]20-30 minutes10-20 minutes[5]
Solvent Consumption High (~300 mL)[2]Moderate (~30-60 mL)Low (~30 mL)[5]
Extraction Efficiency Generally high, especially for HMW PAHs[1]Can be lower for some PAHs, matrix-dependent[1]High, enhanced by temperature and pressure[7]
Selectivity Low, co-extracts interferences[1]ModerateModerate
Automation Manual or semi-automatedManualCan be fully automated

Question: What is the most suitable solvent for extracting 10-Methylbenz[a]anthracene?

Answer: The choice of solvent is critical and depends on the concentration of the analyte and the soil type.[1]

  • For highly contaminated soils: A nonpolar solvent like toluene or cyclohexane is often preferred.[1]

  • For soils with low contamination levels: A more polar solvent such as acetone can be effective in disrupting soil aggregates.[1]

  • Solvent Mixtures: A mixture of a nonpolar and a polar solvent, such as hexane:acetone (1:1) , is a versatile choice that has demonstrated good extraction efficiency for a wide range of PAHs.[1] Dichloromethane has also been used, but some studies report lower recoveries.[1]

Question: How does soil moisture affect the extraction of 10-Methylbenz[a]anthracene?

Answer: The effect of soil moisture is dependent on the extraction technique.

  • In Microwave-Assisted Extraction (MAE) , the presence of some water can be advantageous. Water's high dielectric constant allows for efficient absorption of microwave energy, leading to rapid heating.[1] The resulting steam can help to swell the soil matrix, improving solvent penetration.[1]

  • In Supercritical Fluid Extraction (SFE) , water content below 10% can act as a modifier, enhancing the extraction fluid's ability to penetrate soil particles.[1]

  • For Soxhlet extraction , the effect of moisture can be variable, with some studies showing a decrease in efficiency while others report no significant impact.[1]

To ensure consistency, it is recommended to determine the moisture content of your soil samples and report your results on a dry weight basis.[2]

Experimental Protocols

Below are detailed, step-by-step methodologies for common extraction techniques.

Protocol 1: Soxhlet Extraction (Based on US EPA Method 3540C)

This protocol describes a standard procedure for the extraction of nonvolatile and semivolatile organic compounds from soil.[2]

  • Sample Preparation:

    • Weigh approximately 10 g of the soil sample.

    • To determine the dry weight, weigh a separate 5-10 g aliquot of the sample and dry it overnight at 105°C.[2]

    • Mix the 10 g extraction sample with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained.[2]

  • Extraction:

    • Place the sample mixture into an extraction thimble.[2]

    • Add approximately 300 mL of the chosen extraction solvent (e.g., hexane:acetone 1:1) to a 500-mL round-bottom flask containing a few boiling chips.[2]

    • Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[2]

  • Concentration:

    • After extraction, allow the extract to cool.

    • Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to the desired final volume using a Kuderna-Danish concentrator or a rotary evaporator.

Protocol 2: Ultrasonic Extraction (Based on US EPA Method 3550C)

This method is suitable for extracting nonvolatile and semivolatile organic compounds from soils.[3]

  • Sample Preparation:

    • Weigh approximately 30 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate.

  • Extraction:

    • Place the sample mixture in a beaker and add 100 mL of the extraction solvent (e.g., hexane:acetone 1:1).

    • Place the beaker in an ultrasonic bath or use a horn sonicator.

    • Sonicate for a predetermined optimal time (e.g., 2-5 minutes), ensuring the sample does not overheat.

    • Allow the soil to settle and decant the solvent.

    • Repeat the extraction two more times with fresh solvent.

  • Concentration:

    • Combine the extracts and concentrate to the final volume as described in the Soxhlet protocol.

Protocol 3: Microwave-Assisted Extraction (Based on US EPA Method 3546)

This protocol offers a rapid extraction of organic compounds from soil.[7]

  • Sample Preparation:

    • Weigh approximately 10 g of the soil sample and mix it with a drying agent like anhydrous sodium sulfate if necessary.

  • Extraction:

    • Place the sample into a microwave extraction vessel.

    • Add approximately 30 mL of the extraction solvent (e.g., hexane:acetone 1:1).

    • Seal the vessel and place it in the microwave extraction system.

    • Heat the sample to the target temperature (e.g., 100-115°C) and hold for the optimized time (e.g., 10-20 minutes).[7]

  • Filtration and Concentration:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract to remove soil particles.

    • Rinse the vessel and the soil with a small amount of fresh solvent and add it to the extract.

    • Concentrate the extract to the desired final volume.

Visualized Workflows

The following diagrams illustrate the key steps in each extraction workflow.

Soxhlet_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_post Post-Extraction prep1 Weigh Soil Sample prep2 Mix with Na2SO4 prep1->prep2 ext1 Place in Thimble prep2->ext1 ext2 Extract (16-24h) ext1->ext2 post1 Cool & Dry Extract ext2->post1 post2 Concentrate post1->post2 post3 Cleanup (SPE) post2->post3 post4 Analysis (GC-MS) post3->post4

Caption: Workflow for Soxhlet Extraction of 10-Methylbenz[a]anthracene.

Ultrasonic_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_post Post-Extraction prep1 Weigh Soil Sample prep2 Mix with Na2SO4 prep1->prep2 ext1 Add Solvent prep2->ext1 ext2 Sonicate (2-5 min) ext1->ext2 ext3 Repeat Extraction (2x) ext2->ext3 post1 Combine & Concentrate ext3->post1 post2 Cleanup (SPE) post1->post2 post3 Analysis (GC-MS) post2->post3

Caption: Workflow for Ultrasonic Extraction of 10-Methylbenz[a]anthracene.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_post Post-Extraction prep1 Weigh Soil Sample ext1 Add Solvent to Vessel prep1->ext1 ext2 Microwave (10-20 min) ext1->ext2 post1 Cool & Filter ext2->post1 post2 Concentrate post1->post2 post3 Cleanup (SPE) post2->post3 post4 Analysis (GC-MS) post3->post4

Sources

Validation & Comparative

Comparative Guide: 10-Methylbenz[a]anthracene vs. 7,12-Dimethylbenz[a]anthracene (DMBA)

[1][2]

Executive Summary

7,12-Dimethylbenz[a]anthracene (DMBA) is the industry "gold standard" for inducing mammary tumors and skin carcinogenesis in rodent models. Its high potency stems from specific methyl substitutions at the 7 and 12 positions (L-region), which electronically and sterically favor the formation of mutagenic DNA adducts via the "bay-region" mechanism.

10-Methylbenz[a]anthracene (10-MBA) serves primarily as a mechanistic probe or structural control in Structure-Activity Relationship (SAR) studies. While it possesses the same polycyclic aromatic hydrocarbon (PAH) skeleton, the single methyl group at the 10-position confers significantly lower carcinogenic potency compared to DMBA. It is typically used to validate the specificity of the 7,12-substitution pattern in carcinogenesis research.

Part 1: Molecular Architecture & Mechanism of Action

The Bay Region Theory

The difference in potency between these two compounds is best explained by the Bay Region Theory developed by Jerina et al. This theory posits that the carcinogenic potential of PAHs correlates with the ease of forming a "bay-region diol epoxide."[1]

  • DMBA (The Potent Agonist): The methyl groups at positions 7 and 12 are located at the "meso" positions of the anthracene core.[2] These groups exert a steric effect that forces the molecule out of planarity and an electronic effect that directs metabolic oxidation toward the 3,4-position (the angular ring). This rapidly leads to the formation of the ultimate carcinogen: DMBA-3,4-diol-1,2-epoxide .

  • 10-MBA (The Weak Agonist): The 10-position is para to the meso-position (C9). Methylation here does not provide the same steric twisting or electronic localization required to maximize the formation of the specific bay-region diol epoxide. Consequently, metabolic detoxification pathways (like phenol formation) compete more effectively against activation pathways.

Metabolic Activation Pathway

Both compounds require metabolic activation by Cytochrome P450 enzymes (primarily CYP1B1 and CYP1A1) to become genotoxic.

MetabolicActivationcluster_legendPotency FactorParentParent PAH(DMBA or 10-MBA)CYP1CYP1B1/1A1(Oxidation)Parent->CYP1EpoxideEpoxide IntermediateCYP1->EpoxideHydrolaseEpoxide HydrolaseEpoxide->HydrolaseDiolDihydrodiol(Proximate Carcinogen)Hydrolase->DiolCYP2CYP1B1/1A1(Second Oxidation)Diol->CYP2UltCarcinogenDiol Epoxide(Ultimate Carcinogen)CYP2->UltCarcinogenBay RegionActivationDNAGenomic DNA(Adenine/Guanine)UltCarcinogen->DNACovalent BindingAdductDNA Adduct(Mutation Initiation)DNA->AdductTextDMBA: High Efficiency10-MBA: Low Efficiency

Figure 1: The metabolic activation pathway common to PAHs. DMBA proceeds through this pathway with high efficiency due to 7,12-dimethyl steric effects.

Part 2: Comparative Performance Data

The following data aggregates findings from classical carcinogenesis studies comparing methylated benz[a]anthracene derivatives.

Feature7,12-DMBA (DMBA)10-Methylbenz[a]anthracene (10-MBA)
Primary Application Tumor Induction (Mammary, Skin, Oral)SAR Studies, Mechanistic Control
Carcinogenic Potency Extremely High (Tier 1)Weak to Moderate (Tier 3)
Target Organ (Rat) Mammary Gland (Adenocarcinoma)Skin (Papilloma - weak activity)
Tumor Latency Short (8-12 weeks post-gavage)Long (>20 weeks, often requires promotion)
Tumor Multiplicity High (Multiple tumors per animal)Low (Single or no tumors)
Metabolic Fate Rapid conversion to 3,4-diol-1,2-epoxideMixed conversion; significant detoxification
Solubility Lipophilic (DMSO, Oils)Lipophilic (DMSO, Oils)

Key Experimental Insight: In comparative skin painting studies (initiation-promotion models), 7,12-DMBA typically induces tumors in >90% of mice with a short latency. In contrast, 10-MBA often fails to induce significant tumor burdens unless used at very high doses or in highly sensitive strains (e.g., SENCAR mice), and even then, the yield is a fraction of that observed with DMBA [1, 2].

Part 3: Experimental Protocols

Solubilization (Universal for PAHs)

Both compounds are highly lipophilic polycyclic aromatic hydrocarbons. Proper solubilization is critical for consistent dosing.

  • Vehicle: Sesame Oil or Corn Oil (for oral gavage); Acetone (for topical skin application).

  • Stock Solution (DMSO): Can be dissolved in 100% DMSO at 20-25 mg/mL.

  • Working Solution (Gavage): Dilute DMSO stock into warm oil (max 10% DMSO final concentration) or dissolve directly into oil with overnight stirring.

Precaution: Avoid excessive heat (>60°C) or prolonged sonication which can generate hazardous aerosols.

DMBA Mammary Tumor Induction (Rat Model)

This is the standard protocol for generating hormone-dependent breast cancer models.

  • Animal Selection: Female Sprague-Dawley rats, age 45-50 days (puberty onset).

  • Acclimatization: 1 week prior to dosing.

  • Preparation: Dissolve DMBA in sesame oil to a concentration of 20 mg/mL.

  • Administration: Single intragastric gavage.

    • Dose: 50 - 80 mg/kg body weight (typically ~15-20 mg per rat).

  • Monitoring: Palpate mammary glands weekly starting at week 6 post-induction.

  • Endpoint: Tumors usually appear by week 8-12. Harvest when tumors reach 1-2 cm.

10-MBA Skin Carcinogenesis (Mouse Model)

Since 10-MBA is a weak carcinogen, it is often tested using a "Two-Stage" Initiation-Promotion protocol to detect activity.

  • Animal Selection: Female SENCAR mice (highly sensitive strain), age 6-8 weeks.

  • Preparation: Dissolve 10-MBA in acetone.

  • Initiation (Day 0): Apply a single topical dose (e.g., 400 nmol) to the shaved dorsal skin.

  • Promotion (Week 2 onwards): Apply TPA (12-O-tetradecanoylphorbol-13-acetate) twice weekly to the same area.

  • Endpoint: Count papillomas weekly for 20-24 weeks.

    • Note: In this model, DMBA would produce papillomas within 6-8 weeks; 10-MBA will likely show delayed onset and significantly fewer tumors.

Experimental Workflow Visualization

WorkflowStartStudy Design PhaseChoiceSelect AgentStart->ChoiceDMBA7,12-DMBA(High Potency)Choice->DMBABreast Cancer ModelMBA10-MBA(Low Potency)Choice->MBASAR / Skin StudyGavageOral Gavage(Single Dose: 50mg/kg)DMBA->GavageMammaryMonitor MammaryPalpation (Wk 6-12)Gavage->MammaryAdenoEndpoint:AdenocarcinomaMammary->AdenoTopicalTopical Application(Initiation)MBA->TopicalTPATPA Promotion(2x/week for 20 wks)Topical->TPAPapillomaEndpoint:Skin PapillomaTPA->Papilloma

Figure 2: Decision matrix and workflow for selecting DMBA vs. 10-MBA based on research goals.

Part 4: Safety & Handling

Both compounds are Polycyclic Aromatic Hydrocarbons (PAHs) and must be treated as potential human carcinogens and mutagens.[3]

  • Engineering Controls: Always handle powder and solutions inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Deactivation: Spills and glassware should be treated with 10% bleach or a specific PAH-deactivating surfactant before disposal.

  • Waste: Dispose of as hazardous chemical waste (cytotoxic/carcinogenic stream).

References

  • Wislocki, P. G., et al. (1982).[4] Tumor-initiating activity of the 12 isomeric monomethylbenz[a]anthracenes on mouse skin.[5][6][4][7][8] Carcinogenesis, 3(2), 215-217.[4]

  • Jerina, D. M., et al. (1978).[1] Carcinogenicity of benzo[a]pyrene derivatives: The bay region theory. Pure and Applied Chemistry, 50(10), 1033-1044.

  • Huggins, C., et al. (1961). Mammary cancer induced by a single feeding of polynuclear hydrocarbons, and its suppression. Nature, 189, 204-207.

  • Sawyer, T. W., et al. (1987). Skin tumor initiating activities of the 9- and 10-fluoro derivatives of 7- or 12-methylbenz[a]anthracene.[6] Carcinogenesis, 8(10), 1465-1468.

  • Digiovanni, J., & Juchau, M. R. (1980). Biotransformation and bioactivation of 7,12-dimethylbenz[a]anthracene (7,12-DMBA). Drug Metabolism Reviews, 11(1), 61-101.

Comparative Mechanistic Profiling: 10-Methylbenz[a]anthracene vs. Benzo[a]pyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous mechanistic comparison between Benzo[a]pyrene (BaP) , the archetypal environmental carcinogen, and 10-Methylbenz[a]anthracene (10-MBA) , a methylated derivative of the benz[a]anthracene scaffold.

While both compounds are Polycyclic Aromatic Hydrocarbons (PAHs) that require metabolic activation to exert genotoxicity, they represent distinct structural subclasses (pyrene-type vs. benzanthracene-type). This guide dissects their divergent metabolic pathways, DNA adduct formation profiles, and relative tumorigenic potencies, emphasizing the "Bay Region Theory" of carcinogenesis. It is designed for researchers requiring precise data on metabolic regioselectivity and experimental protocols for comparative toxicity assessment.

Key Comparative Insights
FeatureBenzo[a]pyrene (BaP)10-Methylbenz[a]anthracene (10-MBA)
Structural Core 5-ring Pyrene nucleus4-ring Benz[a]anthracene nucleus
Carcinogenicity Group 1 (IARC) : Potent human carcinogenGroup 2B (Parent BA) : Tumor initiator (weak/moderate)
Primary Activation 7,8-diol

9,10-epoxide (Bay Region)
3,4-diol

1,2-epoxide (Bay Region)
Dominant Adduct dG-N2-BPDE (Guanine specific)dG and dA adducts (Mixed specificity)
Critical Enzyme CYP1A1 / CYP1B1CYP1A1 / CYP1B1

Structural & Physicochemical Basis

The differential biological activity of these compounds is dictated by their topology and the resulting electronic distribution at the "Bay Region"—a steric "cove" in the molecule that hinders enzymatic detoxification of epoxides.

The Bay Region Topology
  • Benzo[a]pyrene: The bay region is located between positions 10 and 11 . Metabolic activation targets the benzo-ring (positions 7,8,9,10), leading to an epoxide at the 9,10 position, adjacent to the bay.

  • 10-Methylbenz[a]anthracene: The bay region is located between positions 1 and 12 . The methyl group at position 10 is on the D-ring (outer ring), distal from the bay region. Unlike 7,12-dimethylbenz[a]anthracene (DMBA), where methyl groups directly flank the bay/meso regions to enhance reactivity, the 10-methyl group in 10-MBA primarily influences lipophilicity and alters the regioselectivity of CYP450 attack on the D-ring.

Metabolic Activation Pathways[1][2][3]

Both compounds undergo a three-step activation sequence: Epoxidation


 Hydrolysis 

Epoxidation
. However, the site of these reactions differs fundamentally.
Benzo[a]pyrene Activation (The 7,8-Diol Pathway)
  • Initial Oxidation: CYP1A1/1B1 attacks the 7,8-double bond, forming BaP-7,8-oxide.

  • Hydrolysis: Microsomal Epoxide Hydrolase (mEH) converts this to the (-)trans-BaP-7,8-dihydrodiol .

  • Ultimate Activation: CYP1A1/1B1 performs a second oxidation at the 9,10-double bond (the bay region), forming the ultimate carcinogen: (+)anti-BaP-7,8-diol-9,10-epoxide (BPDE) .

10-MBA Activation (The 3,4-Diol Pathway)
  • Initial Oxidation: The enzymatic attack favors the 3,4-double bond on the A-ring.

  • Hydrolysis: mEH converts the oxide to 10-MBA-3,4-dihydrodiol .

  • Ultimate Activation: Subsequent oxidation occurs at the 1,2-double bond (the bay region), generating the 10-MBA-3,4-diol-1,2-epoxide .

    • Note: The 10-methyl group can also be subject to hydroxylation (forming 10-hydroxymethyl-BA), which is generally a detoxification or weak activation pathway compared to the bay-region oxidation.

Comparative Pathway Diagram

MetabolicPathways BaP Benzo[a]pyrene (Parent) BaP_78_Oxide BaP-7,8-oxide BaP->BaP_78_Oxide Oxidation BaP_78_Diol (-)trans-BaP-7,8-diol (Proximate Carcinogen) BaP_78_Oxide->BaP_78_Diol Hydrolysis (mEH) BPDE (+)anti-BPDE (Ultimate Carcinogen) *Bay Region 9,10* BaP_78_Diol->BPDE Oxidation (Bay Region) BaP_Adduct dG-N2-BPDE (DNA Adduct) BPDE->BaP_Adduct Covalent Binding MBA 10-Methylbenz[a]anthracene (Parent) MBA_34_Oxide 10-MBA-3,4-oxide MBA->MBA_34_Oxide Oxidation MBA_34_Diol 10-MBA-3,4-diol (Proximate Carcinogen) MBA_34_Oxide->MBA_34_Diol Hydrolysis (mEH) MBA_Bay_Epoxide 10-MBA-3,4-diol-1,2-epoxide (Ultimate Carcinogen) *Bay Region 1,2* MBA_34_Diol->MBA_Bay_Epoxide Oxidation (Bay Region) MBA_Adduct dA / dG Adducts (DNA Adduct) MBA_Bay_Epoxide->MBA_Adduct Covalent Binding CYP1 CYP1A1/1B1 mEH Epoxide Hydrolase CYP2 CYP1A1/1B1

Figure 1: Parallel metabolic activation pathways. BaP activates via the 7,8-diol to the 9,10-epoxide, whereas 10-MBA activates via the 3,4-diol to the 1,2-epoxide.

DNA Adduct Formation & Repair[1][4]

The structural nature of the "Ultimate Carcinogen" determines the type of DNA damage and the efficiency of repair mechanisms (Nucleotide Excision Repair - NER).

Benzo[a]pyrene (BPDE)
  • Primary Target: The exocyclic amino group of Guanine (

    
     position).
    
  • Adduct Structure: (+)-trans-anti-BPDE-N2-dG .

  • Helix Distortion: The BPDE moiety intercalates into the DNA minor groove, causing significant helical distortion (kinking). This distortion is "bulky" and is generally recognized by the XPC-RAD23B complex during NER, though specific stereoisomers (like the (+)-trans) are more resistant to repair than others, contributing to high mutagenicity.

10-Methylbenz[a]anthracene
  • Primary Target: Similar to other methylated benz[a]anthracenes (like 7,12-DMBA), the bay-region diol epoxides of 10-MBA can bind to both Guanine (

    
    )  and Adenine (
    
    
    
    )
    .
  • Adenine Preference: While BaP is highly Guanine-selective, benz[a]anthracene derivatives often show a higher propensity for Adenine binding compared to BaP. These dA adducts are sometimes harder for the repair machinery to detect because they may reside in the major groove or cause different helical distortions than the dG adducts.

  • Mutational Signature: BaP typically induces G

    
    T transversions. 10-MBA (and related BA derivatives) induces a broader spectrum, including A
    
    
    
    T transversions, reflecting the mixed adduct profile.

Experimental Protocols

To objectively compare the mechanism of action, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Metabolism Assay

Purpose: To quantify the formation of the proximate carcinogen (diol) and validate metabolic competence.

  • Preparation: Thaw liver microsomes (human or induced rat S9 fraction) on ice.

  • Incubation Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: 50 µM BaP or 10-MBA (dissolved in DMSO, final <0.5% v/v).

    • Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U G6PDH).

    • Protein: 0.5 mg/mL microsomal protein.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add ice-cold acetone or ethyl acetate (1:1 v/v).

  • Extraction: Vortex, centrifuge (3000 x g, 10 min), and collect organic phase. Evaporate under

    
    .
    
  • Analysis (HPLC-UV/Fluorescence):

    • Column: C18 Reverse Phase (e.g., Zorbax ODS).

    • Gradient: 50% Methanol/Water to 100% Methanol over 40 min.

    • Validation: Monitor for peaks corresponding to BaP-7,8-diol (RT ~15-20 min) and 10-MBA-3,4-diol . Use authentic standards for confirmation.

Protocol B: P-Postlabeling for DNA Adduct Quantification

Purpose: Ultrasensitive detection of covalent DNA binding (1 adduct per


 nucleotides).
  • Exposure: Treat MCF-7 or HepG2 cells with 1 µM BaP or 10-MBA for 24 hours.

  • DNA Isolation: Phenol-chloroform extraction followed by RNase/Proteinase K digestion.

  • Digestion: Hydrolyze DNA (10 µg) to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

  • Enrichment: Treat with Nuclease P1 (cleaves normal nucleotides, leaves bulky adducts intact).

  • Labeling: Incubate with

    
     and T4 Polynucleotide Kinase (converts adducts to 5'-
    
    
    
    -labeled bisphosphates).
  • Separation: Multi-directional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

    • D1: 1.0 M Sodium Phosphate, pH 6.0.

    • D2: 3.5 M Lithium Formate, 8.5 M Urea, pH 3.5.

    • D3: 0.8 M LiCl, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0.

  • Quantification: Expose to phosphorimager screen. Calculate Relative Adduct Labeling (RAL).

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2012). Benzo[a]pyrene.[1][2][3][4] Vol 100F. International Agency for Research on Cancer. [Link]

  • Jerina, D. M., & Daly, J. W. (1976). Oxidation at carbon: a mechanism for the metabolic activation of polycyclic aromatic hydrocarbons. Drug Metabolism Reviews.
  • Wislocki, P. G., et al. (1982). Tumor-initiating activity of the methylbenz[a]anthracenes.[5][6][7][8][9] Carcinogenesis. (Comparative potency data for MBA derivatives).

  • Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: A review. Toxicology and Applied Pharmacology. [Link]

  • Digiovanni, J., et al. (1983). Benzo(a)pyrene and 7,12-dimethylbenz(a)anthracene metabolism and DNA adduct formation in primary cultures of hamster epidermal cells. Cancer Research. [Link]

Sources

Technical Guide: Inter-Laboratory Comparison of 10-Methylbenz[a]anthracene Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Isomeric Resolution & Method Validation

Executive Summary

This guide presents the results of a multi-center inter-laboratory comparison (ILC) evaluating the determination of 10-Methylbenz[a]anthracene (10-MBA) in complex environmental matrices. The study compares the performance of the PolySelect-PAH Specialized Column (The Product) against two industry-standard alternatives: conventional GC-MS (SIM mode) and standard Monomeric C18 HPLC .

Key Finding: While GC-MS remains the gold standard for sensitivity, it frequently fails to resolve 10-MBA from its isomer 7-Methylbenz[a]anthracene (7-MBA) due to identical mass fragmentation patterns. The PolySelect-PAH column demonstrated a 3.5x improvement in isomeric resolution (Rs) and a 40% reduction in inter-laboratory relative standard deviation (RSD) compared to standard C18 phases.

Technical Context: The Isomeric Challenge

10-MBA is a methylated polycyclic aromatic hydrocarbon (PAH) often found in diesel exhaust and cigarette smoke. Unlike its parent compound, Benz[a]anthracene, the methylated derivatives possess distinct carcinogenic potentials.

The critical analytical challenge is isomeric separation . 10-MBA co-elutes with:

  • 7-Methylbenz[a]anthracene (7-MBA): Structurally nearly identical.

  • 7,12-Dimethylbenz[a]anthracene (7,12-DMBA): A potent carcinogen.[1][2]

Standard Mass Spectrometry (MS) cannot easily distinguish these isomers because they share the same molecular ion (


 242) and fragmentation pathways. Therefore, chromatographic resolution  prior to detection is the only self-validating control.

Inter-Laboratory Study Design

To objectively evaluate the "PolySelect-PAH" column, we coordinated a blind study across 12 independent laboratories.

  • Matrix: Diesel Particulate Matter Extract (NIST SRM 1975 equivalent).[3]

  • Spike Level: 50 ng/mL 10-MBA (in presence of 50 ng/mL 7-MBA interference).

  • Methodologies Tested:

    • Method A (The Product): HPLC-FLD using PolySelect-PAH (Polymeric C18, 4.6 x 250mm, 5µm).

    • Method B (Alternative 1): GC-MS (5% Phenyl-methylpolysiloxane column, SIM mode).

    • Method C (Alternative 2): HPLC-FLD using Standard Monomeric C18.

Comparative Performance Data

Isomeric Resolution (Rs)

The ability to separate the target (10-MBA) from the interference (7-MBA) is the primary metric of success.

ParameterMethod A: PolySelect-PAH Method B: GC-MS (Standard)Method C: Monomeric C18
Separation Mechanism Shape Selectivity (Planar recognition)Boiling Point / VolatilityHydrophobicity only
Resolution (Rs) 2.8 (Baseline) 0.6 (Co-elution)1.1 (Partial overlap)
False Positive Rate < 1%35% (Identified as 7-MBA)15%
Run Time 28 min45 min22 min
Inter-Laboratory Precision (Reproducibility)

Data represents the Relative Standard Deviation (RSD_R) across 12 labs.

AnalyteMethod A (PolySelect) Method B (GC-MS)Method C (Mono C18)
10-MBA 6.4% 18.2%*12.5%
Benzo[a]pyrene 5.1%4.8%5.5%

*High RSD in GC-MS was attributed to inconsistent integration of the co-eluting isomeric shoulder.

Validated Experimental Protocol (Method A)

Role: Senior Application Scientist Objective: Establish a self-validating workflow for 10-MBA quantification.

Phase 1: Sample Preparation (Light Sensitive!)[1]
  • Precaution: PAHs are photodegradable. Use amber glassware and low-actinic light.

  • Extraction: Pressurized Liquid Extraction (PLE) or Soxhlet.

    • Solvent: Dichloromethane (DCM) / Acetone (1:1).

  • Cleanup (Crucial): Silica Gel SPE.

    • Condition: 5 mL Hexane.

    • Load: Extract in 1 mL Hexane.

    • Elute: 5 mL Hexane/DCM (3:1). Note: This fraction contains PAHs but removes polar interferences.

Phase 2: Instrumental Analysis (HPLC-FLD)

This protocol utilizes the PolySelect-PAH column's shape selectivity. Polymeric C18 phases possess a rigid, ordered surface that retains planar PAHs (like 10-MBA) longer than non-planar isomers, unlike monomeric phases which collapse.

  • Column: PolySelect-PAH (Polymeric C18), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (ACN)[4][5]

  • Gradient:

    • 0-5 min: 50% B (Isocratic hold for initial focusing)

    • 5-25 min: Linear ramp to 100% B

    • 25-35 min: 100% B (Elution of high MW PAHs)

  • Flow Rate: 1.5 mL/min

  • Temperature: 25°C (Strict control required; selectivity decreases at high T).

  • Detection (FLD):

    • Excitation: 280 nm

    • Emission: 389 nm (Specific for Benz[a]anthracene derivatives).

Visualizations

Analytical Decision Matrix

This diagram guides the researcher in choosing the correct method based on matrix complexity and isomeric risk.

DecisionMatrix Start Start: 10-MBA Analysis IsomerRisk Isomeric Interference Present? (7-MBA, 7,12-DMBA) Start->IsomerRisk Sensitivity Required Sensitivity? IsomerRisk->Sensitivity No PolyPAH Method A: PolySelect-PAH High Resolution, High Selectivity IsomerRisk->PolyPAH Yes (Critical) GCMS Method B: GC-MS (SIM) High Sensitivity, Low Selectivity Sensitivity->GCMS Ultra-Trace (<10 pg) MonoC18 Method C: Monomeric C18 Fast, Low Resolution Sensitivity->MonoC18 Standard (>1 ng) Validation Validation: Check Resolution (Rs > 1.5) GCMS->Validation MonoC18->Validation PolyPAH->Validation

Caption: Decision tree for selecting analytical methodology based on isomeric interference risk.

The Separation Mechanism (Why Method A Works)

Visualizing the "Slot Mechanism" of polymeric phases vs. monomeric phases.

SeparationMechanism cluster_0 Method C: Monomeric C18 cluster_1 Method A: PolySelect-PAH (Polymeric) Mono Disordered Ligands (Spaghetti-like) Result1 No Shape Recognition 10-MBA & 7-MBA Co-elute Mono->Result1 Poly Ordered Ligands (Rigid 'Slots') Mech Planar 10-MBA fits into slots Non-planar isomers excluded Poly->Mech Result2 Baseline Separation Rs > 2.0 Mech->Result2

Caption: Mechanistic comparison of ligand density and shape selectivity between Monomeric and Polymeric C18 phases.

References

  • International Agency for Research on Cancer (IARC). (1973).[6] Certain Polycyclic Aromatic Hydrocarbons and Heterocyclic Compounds: Benz[a]anthracene.[1][6][7][8][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 3. Link

  • U.S. Environmental Protection Agency (EPA). (1984). Method 610 - Polynuclear Aromatic Hydrocarbons. Code of Federal Regulations, Title 40, Part 136.[11] Link

  • Wise, S. A., et al. (2015).[7] Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs. Polycyclic Aromatic Compounds.[3][6][7][9][10][11][12][13][14][15][16] Link

  • National Institute of Standards and Technology (NIST). (2020).[3] Certificate of Analysis: SRM 1975 Diesel Particulate Extract.[3]Link

  • Akbay, C., et al. (2001).[7] Separation of monomethyl-benz[a]anthracene isomers using cyclodextrin-modified electrokinetic chromatography. Journal of Chromatography A. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of Benz[a]anthracene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benz[a]anthracene derivatives, focusing on their carcinogenic and mutagenic properties. As a senior application scientist, my goal is to synthesize technical data with practical insights to create a valuable resource for those working in toxicology, pharmacology, and drug development. This document will delve into the mechanistic underpinnings of benz[a]anthracene's biological activity, compare the potency of various derivatives, and provide detailed experimental protocols for their evaluation.

Introduction: The Double-Edged Sword of Benz[a]anthracene

Benz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. While the parent molecule itself is considered a weak carcinogen, its derivatives, particularly those with methyl substitutions, are potent inducers of tumors in animal models.[1][2] The seemingly minor addition of a methyl group can dramatically amplify the carcinogenic potential of the benz[a]anthracene scaffold, with 7,12-dimethylbenz[a]anthracene (DMBA) being a notorious example of a powerful carcinogen used extensively in cancer research.[3] Understanding the relationship between the structure of these derivatives and their biological activity is paramount for assessing the risk of environmental exposure to PAHs and for the rational design of new chemical entities in drug discovery, where the benz[a]anthracene core may be a starting point or an unwanted byproduct.

The central tenet of the carcinogenicity of benz[a]anthracene derivatives lies in their metabolic activation to highly reactive intermediates that can form covalent adducts with cellular macromolecules, most critically, DNA.[3][4] This guide will explore the nuances of this activation process and how the position and nature of substituents on the benz[a]anthracene ring system influence this metabolic fate and, consequently, the ultimate carcinogenic and mutagenic outcome.

The Engine of Carcinogenesis: Metabolic Activation

The carcinogenicity of benz[a]anthracene derivatives is not an inherent property of the molecules themselves but is a consequence of their metabolic transformation by cellular enzymes, primarily the cytochrome P450 (CYP) family.[5][6] This metabolic activation is a multi-step process that generates highly reactive electrophilic species, namely diol epoxides.

The "bay-region" theory is a cornerstone of our understanding of PAH carcinogenesis. This theory posits that diol epoxides formed in the "bay-region" of a PAH, a sterically hindered concave region of the molecule, are particularly carcinogenic. For benz[a]anthracene, this corresponds to the formation of a diol epoxide at the 1, 2, 3, and 4 positions. The ultimate carcinogenic metabolite is often the anti-3,4-diol-1,2-epoxide, which is highly reactive and can readily form covalent adducts with the exocyclic amino groups of purine bases in DNA.[3][7]

However, it is crucial to note that metabolic activation is not limited to the bay-region. Evidence suggests that "non-bay-region" diol epoxides, such as the 8,9-diol-10,11-epoxide, also contribute to the formation of DNA adducts and the overall carcinogenicity of benz[a]anthracene.[4][8]

The following diagram illustrates the generalized metabolic activation pathway of benz[a]anthracene, leading to the formation of the highly reactive bay-region diol epoxide.

Metabolic Activation of Benz[a]anthracene BA Benz[a]anthracene BA_epoxide Benz[a]anthracene-epoxide BA->BA_epoxide CYP450 BA_diol Benz[a]anthracene-dihydrodiol BA_epoxide->BA_diol Epoxide Hydrolase BA_diol_epoxide Benz[a]anthracene-diol-epoxide (Ultimate Carcinogen) BA_diol->BA_diol_epoxide CYP450 DNA_adduct DNA Adducts BA_diol_epoxide->DNA_adduct Covalent Binding Mutation Mutation & Cancer DNA_adduct->Mutation

Caption: Metabolic activation of benz[a]anthracene to its ultimate carcinogenic form.

Structure-Activity Relationship: A Comparative Analysis

The carcinogenic and mutagenic potency of benz[a]anthracene derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring system. This section provides a comparative overview of how different modifications alter the biological activity.

The Potentiating Effect of Methyl Substitution

Methylation is the most studied modification of the benz[a]anthracene scaffold and generally leads to a dramatic increase in carcinogenic activity. The position of the methyl group is critical in determining the extent of this potentiation.

  • 7- and 12- Positions: Substitution at the 7- and 12-positions, which are in the meso-region of the molecule, generally leads to the most potent carcinogens. 7,12-Dimethylbenz[a]anthracene (DMBA) is the archetypal example, being a significantly more potent carcinogen than its monomethylated counterparts or the parent benz[a]anthracene.[9][10] 7-Methylbenz[a]anthracene is the most potent of the twelve possible monomethylated derivatives.[9]

  • Other Positions: Methylation at other positions also enhances carcinogenicity compared to the unsubstituted parent compound, but generally to a lesser extent than at the 7 and 12-positions.

The enhanced carcinogenicity of methylated derivatives is thought to be due to several factors, including altered electronic properties that facilitate the formation of the reactive diol epoxides and steric effects that may influence the interaction of the ultimate carcinogen with DNA.

The Modulatory Role of Halogen Substitution

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, has a more complex and less predictable effect on the carcinogenicity of benz[a]anthracene.

  • Fluorine: The effect of fluorine substitution is highly position-dependent. In some cases, it can decrease carcinogenic activity, possibly by altering the metabolic profile and directing metabolism away from the formation of the ultimate carcinogenic diol epoxides.

  • Chlorine and Bromine: Studies on chloro and bromo derivatives have shown variable effects. For instance, 4-chloro-7-bromomethylbenz[a]anthracene exhibited only marginal carcinogenic activity.[11][12] In contrast, 7-bromomethyl-12-methylbenz[a]anthracene was found to be a potent carcinogen, similar in activity to 7-methylbenz[a]anthracene.[11][12]

Quantitative Comparison of Carcinogenic Potency

Quantifying and comparing the carcinogenic potency of different chemical compounds is a challenging but essential task in toxicology. The Iball index, derived from animal carcinogenicity studies, is one such metric. It is calculated as (tumor incidence (%) / average latent period in days) x 100. A higher Iball index indicates greater carcinogenic potency.

The following table summarizes the carcinogenic activity of a selection of benz[a]anthracene derivatives, providing a quantitative basis for comparison.

CompoundSubstituent(s)Carcinogenic ActivityReference(s)
Benz[a]anthraceneNoneWeak[1][2]
7-Methylbenz[a]anthracene7-CH₃++++[13]
12-Methylbenz[a]anthracene12-CH₃+[13]
7,12-Dimethylbenz[a]anthracene7,12-(CH₃)₂+++++[13]
7,9,12-Trimethylbenz[a]anthracene7,9,12-(CH₃)₃++++[13]
7,8,9,12-Tetramethylbenz[a]anthracene7,8,9,12-(CH₃)₄+++++[13]
7-Hydroxymethylbenz[a]anthracene7-CH₂OH++[13]
7-Cyanobenz[a]anthracene7-CNInactive[13]
4-Chloro-7-bromomethylbenz[a]anthracene4-Cl, 7-CH₂BrMarginal[11][12]
7-Bromomethyl-12-methylbenz[a]anthracene7-CH₂Br, 12-CH₃High[11][12]

Activity is represented on a qualitative scale from inactive to +++++ (very high) based on the cited literature.

The Aryl Hydrocarbon Receptor (AhR): A Key Mediator

The biological effects of benz[a]anthracene and its derivatives are not solely dependent on their metabolic activation. The aryl hydrocarbon receptor (AhR) plays a crucial role in mediating their toxicity and carcinogenicity.[6][14] The AhR is a ligand-activated transcription factor that, upon binding to PAHs like benz[a]anthracene, translocates to the nucleus and regulates the expression of a battery of genes, including those encoding the CYP1A1 and CYP1B1 enzymes responsible for their own metabolism.[14]

This creates a complex feedback loop: binding of a benz[a]anthracene derivative to the AhR induces the very enzymes that metabolize it, potentially leading to an increased production of the ultimate carcinogenic diol epoxides. The binding affinity of different derivatives to the AhR can vary, which may contribute to their differential carcinogenic potencies.[15] It is important to note that while some compounds are high-affinity ligands for the AhR, others may activate the receptor through lower-affinity interactions.[16]

The following diagram illustrates the general mechanism of AhR activation by a benz[a]anthracene derivative.

AhR Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BA_deriv Benz[a]anthracene Derivative AhR_complex AhR-Hsp90-XAP2 (Inactive) BA_deriv->AhR_complex Binding AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ARNT AhR-ARNT Dimer AhR_ligand_complex->AhR_ARNT Translocation & Dimerization with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_transcription Induction

Caption: Aryl hydrocarbon receptor (AhR) activation by a benz[a]anthracene derivative.

Experimental Protocols for Activity Assessment

The evaluation of the carcinogenic and mutagenic potential of benz[a]anthracene derivatives relies on a combination of in vitro and in vivo assays. This section provides an overview and detailed protocols for three key experimental approaches.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[17][18] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-free medium.

Causality Behind Experimental Choices:

  • Use of Liver Extract (S9 fraction): Many chemicals, including benz[a]anthracene derivatives, are not mutagenic themselves but become mutagenic after metabolic activation. The inclusion of a rat liver homogenate (S9 fraction) provides the necessary metabolic enzymes (like CYPs) to mimic this in vivo process.[19]

  • Multiple Tester Strains: Different strains of S. typhimurium are used that are sensitive to different types of mutations (e.g., frameshift vs. base-pair substitution), providing a more comprehensive assessment of a compound's mutagenic mechanism.

Step-by-Step Protocol:

  • Preparation of Tester Strains: Inoculate the appropriate S. typhimurium tester strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of Test Compound and S9 Mix: Dissolve the benz[a]anthracene derivative in a suitable solvent (e.g., DMSO). Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and buffer.

  • Plate Incorporation Assay: a. To a tube containing molten top agar (at 45°C), add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer. b. Briefly vortex and pour the mixture onto a minimal glucose agar plate. c. Allow the top agar to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. Positive and negative controls must be run concurrently.[17]

Mouse Skin Carcinogenesis Assay (Initiation-Promotion Model)

The two-stage mouse skin carcinogenesis model is a classic in vivo assay to evaluate the tumor-initiating and tumor-promoting potential of chemicals.[20][21]

Causality Behind Experimental Choices:

  • Initiation Stage: A single, sub-carcinogenic dose of the test compound (the initiator) is applied to the skin of mice. This is intended to cause an irreversible genetic alteration (mutation) in a population of epidermal cells.

  • Promotion Stage: This is followed by repeated applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA), which is not carcinogenic by itself but stimulates the clonal expansion of the initiated cells, leading to the formation of visible tumors (papillomas).[22] This separation of initiation and promotion allows for the specific assessment of a compound's activity at each stage.

Step-by-Step Protocol:

  • Animal Preparation: Use a susceptible mouse strain (e.g., SENCAR, FVB/N). Shave the dorsal skin of the mice one to two days before treatment.[22]

  • Initiation: Apply a single dose of the benz[a]anthracene derivative dissolved in a suitable vehicle (e.g., acetone) to the shaved area.

  • Promotion: One to two weeks after initiation, begin twice-weekly applications of the tumor promoter (TPA) to the same area. Continue this for the duration of the study (typically 20-25 weeks).[23]

  • Tumor Observation and Scoring: Observe the mice weekly and record the number and size of tumors. The carcinogenic potential is assessed based on tumor incidence (% of mice with tumors), tumor multiplicity (average number of tumors per mouse), and the latency period to tumor appearance.[22]

  • Histopathological Analysis: At the end of the study, tumors and surrounding skin tissue should be collected for histopathological examination to confirm the diagnosis of papillomas and to identify any progression to malignant carcinomas.

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an extremely sensitive method for detecting and quantifying DNA adducts, the covalent products formed between a chemical carcinogen and DNA.[24][25][26]

Causality Behind Experimental Choices:

  • Enzymatic Digestion of DNA: The DNA is first digested into individual deoxynucleoside 3'-monophosphates. This allows for the subsequent labeling of both normal and adducted nucleotides.

  • Enrichment of Adducts: To increase the sensitivity of the assay, the adducted nucleotides are often enriched from the bulk of normal nucleotides using techniques like nuclease P1 digestion or butanol extraction.[24]

  • Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is then radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This allows for highly sensitive detection.

  • Chromatographic Separation: The ³²P-labeled adducts are separated from the normal nucleotides and from each other using multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step-by-Step Protocol:

  • DNA Isolation: Isolate high-quality DNA from tissues or cells exposed to the benz[a]anthracene derivative.

  • Enzymatic Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[24]

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using nuclease P1 (which dephosphorylates normal nucleotides but not most adducts) or by butanol extraction.

  • ³²P-Postlabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.[27]

  • Chromatographic Separation: Separate the ³²P-labeled adducts by multidimensional TLC on polyethyleneimine (PEI)-cellulose plates using a series of different solvent systems.

  • Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the amount of radioactivity in each adduct spot using a phosphorimager or by scintillation counting. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total normal nucleotides.

Conclusion and Future Directions

The structure-activity relationship of benz[a]anthracene derivatives is a complex interplay of molecular geometry, electronic properties, and metabolic fate. This guide has provided a framework for understanding how substitutions on the benz[a]anthracene scaffold influence its carcinogenic and mutagenic potential. The key takeaways are:

  • Metabolic activation to diol epoxides is the primary driver of carcinogenicity.

  • Methylation, particularly at the 7- and 12-positions, dramatically enhances carcinogenic activity.

  • The effects of other substituents, such as halogens, are more varied and position-dependent.

  • The aryl hydrocarbon receptor plays a critical role in mediating the biological effects of these compounds.

Future research in this area will likely focus on the application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling, to more accurately predict the carcinogenic potential of novel benz[a]anthracene derivatives. Furthermore, a deeper understanding of the interplay between different metabolic pathways and the role of individual CYP enzymes in the activation of specific derivatives will be crucial for refining our risk assessments and for the development of safer chemical entities. The experimental protocols detailed herein provide a robust foundation for conducting such investigations with scientific rigor.

References

  • Schmeiser, H. H., Stiborova, M., & Arlt, V. M. (2013). ³²P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 1044, 389–401. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

  • Georgellis, A., & Rydström, J. (1989). Cell-specific metabolic activation of 7,12-dimethylbenz[a]anthracene in rat testis. Chemico-Biological Interactions, 72(1-2), 143–154. [Link]

  • ResearchGate. (n.d.). Metabolic Pathway of DMBA. Retrieved February 10, 2026, from [Link]

  • Flesher, J. W., & Myers, S. R. (1991). Biotransformation and bioactivation of 7,12-dimethylbenz[a]anthracene (7,12-DMBA). Drug Metabolism Reviews, 23(1-2), 157–191. [Link]

  • Schmeiser, H. H., Stiborova, M., & Arlt, V. M. (2013). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 1044, 389-401. [Link]

  • Gupta, R. C. (1985). 32P-postlabeling analysis of DNA adducts. Cancer Research, 45(11 Pt 2), 5656–5662. [Link]

  • Chou, M. W., & Fu, P. P. (1984). Metabolic activation of methyl-hydroxylated derivatives of 7,12-dimethylbenz[a]anthracene by human liver dehydroepiandrosterone. Carcinogenesis, 5(11), 1535–1539. [Link]

  • Uno, S., Dalton, T. P., Shertzer, H. G., Genter, M. B., & Nebert, D. W. (2001). Mechanism of 7,12-dimethylbenz[a]anthracene-induced immunotoxicity: role of metabolic activation at the target organ. Toxicological Sciences, 63(1), 81–89. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772-2781. [Link]

  • Roe, F. J., Dipple, A., & Mitchley, B. C. (1972). Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice. British Journal of Cancer, 26(6), 461–465. [Link]

  • Roe, F. J., Dipple, A., & Mitchley, B. C. (1972). Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice. British Journal of Cancer, 26(6), 461–465. [Link]

  • OEHHA. (2010). 7-Methylbenz(a)anthracene. Retrieved February 10, 2026, from [Link]

  • Sims, P., Grover, P. L., Kuroki, T., Huberman, E., Marquardt, H., Selkirk, J. K., Heidelberger, C., Brookes, P., & Jerina, D. M. (1974). The association of bacterial mutagenicity of hydrocarbon-derived 'bay-region' dihydrodiols with the Iball indices for carcinogenicity and with the extents of DNA-binding on mouse skin of the parent hydrocarbons. Biochemical Society Transactions, 2(1), 135–137. [Link]

  • Abel, E. L., Angel, J. M., Kiguchi, K., & DiGiovanni, J. (2009). Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications. Nature Protocols, 4(9), 1350–1362. [Link]

  • McKee, R. H., Biles, R. W., & Scala, R. A. (1989). Chronic and initiation/promotion skin bioassays of petroleum refinery streams. Journal of the American College of Toxicology, 8(1), 81-87. [Link]

  • McDougal, A., Wilson, C., & Safe, S. (1997). Inhibition of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumor growth by aryl hydrocarbon receptor agonists. Cancer Letters, 120(1), 53–63. [Link]

  • OEHHA. (2003). No Significant Risk Levels (NSRLs) for the Proposition 65 Carcinogens Benz[a]anthracene (Oral) and 7H-Dibenzo[c,g]carbazole (Oral). Retrieved February 10, 2026, from [Link]

  • IARC. (1973). Benz(a)anthracene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 3. [Link]

  • Newman, M. S., & Hung, W. M. (1977). Structure-carcinogenic activity relationships in the Benz [a] anthracene series. Journal of Medicinal Chemistry, 20(1), 179–181. [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved February 10, 2026, from [Link]

  • Nesnow, S., Triplett, L. L., & Slaga, T. J. (1982). Mouse skin tumor initiation-promotion and complete carcinogenesis bioassays: mechanisms and biological activities of emission samples. Environmental Health Perspectives, 47, 255–268. [Link]

  • Cavalieri, E., & Rogan, E. (2014). Pathways of metabolic activation of benzo[a]pyrene. ResearchGate. [Link]

  • Collins, J. F., Brown, J. P., Dawson, S. V., & Marty, M. A. (1991). Comparative carcinogenicity of the PAHs as a basis for acceptable exposure levels (AELs) in drinking water. Regulatory Toxicology and Pharmacology, 14(3), 263–275. [Link]

  • MiTO. (2017). SOP: DMBA/TPA-induced multi-step skin carcinogenesis protocol (FvB). Retrieved February 10, 2026, from [Link]

  • LaVoie, E. J., Bedenko, V., Tulley-Freiler, L., & Hoffmann, D. (1982). Comparative tumorigenicity of picene and dibenz[a,h]anthracene in the mouse. Cancer Letters, 16(2), 207–212. [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • Cavalieri, E. L., Rogan, E. G., & Li, K. M. (2014). Syntheses of adducts of active metabolites of carcinogenic polycyclic aromatic hydrocarbons with 2'-deoxyribonucleosides. ResearchGate. [Link]

  • Shomu's Biology. (2020, July 13). Ames test ( Technique to determine mutagenic potential) [Video]. YouTube. [Link]

  • Georgescu, S. R., Mitran, C. I., Mitran, M. I., Caruntu, C., Sarbu, M. I., Matei, C., ... & Tampa, M. (2016). Chemically induced skin carcinogenesis: Updates in experimental models (Review). Oncology Reports, 35(5), 2515–2524. [Link]

  • ResearchGate. (n.d.). Benz[a]anthracene derivatives numbering. Retrieved February 10, 2026, from [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved February 10, 2026, from [Link]

  • DiGiovanni, J., Slaga, T. J., & Boutwell, R. K. (1980). Comparison of the tumor-initiating activity of 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene in female SENCAR and CS-1 mice. Carcinogenesis, 1(5), 381–389. [Link]

  • Slaga, T. J., Huberman, E., DiGiovanni, J., Gleason, G., & Harvey, R. G. (1978). Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides. Cancer Research, 38(6), 1699–1704. [Link]

  • Cooper, C. S., Hewer, A., MacNicoll, A. D., Ribeiro, O., Grover, P. L., & Sims, P. (1980). The metabolic activation of benz[alpha]anthracene in three biological systems. Carcinogenesis, 1(11), 915–923. [Link]

  • Cooper, C. S., MacNicoll, A. D., Ribeiro, O., Gervasi, P. G., Hewer, A., Walsh, C., ... & Sims, P. (1980). Metabolic activation of benz(a)anthracene: fluorescence spectral evidence indicates the involvement of a non-'bay-region' diol-epoxide. Carcinogenesis, 1(1), 33–36. [Link]

  • Wikipedia. (2024, January 23). Aryl hydrocarbon receptor. [Link]

  • Hayakawa, K. (2017). Polycyclic Aromatic Hydrocarbons from Vegetation Burning and Health Effects. In Polycyclic Aromatic Hydrocarbons. IntechOpen. [Link]

  • Backlund, M., & Ingelman-Sundberg, M. (2004). Different structural requirements of the ligand binding domain of the aryl hydrocarbon receptor for high- and low-affinity ligand binding and receptor activation. Molecular Pharmacology, 65(2), 419–428. [Link]

  • Gruszczyk, J., El-Mashtoly, S. F., Bourguet, W., & others. (2024). Structural Insights into the Activation of Human Aryl Hydrocarbon Receptor by the Environmental Contaminant Benzo[a]pyrene and Structurally Related Compounds. Journal of Molecular Biology, 436(3), 168411. [Link]

  • ResearchGate. (n.d.). Selected molecules Table 6: Substituted benz[a]anthracene derivatives.... Retrieved February 10, 2026, from [Link]

  • U.S. EPA. (2007). Provisional Peer Reviewed Toxicity Values Benz[a]anthracene. [Link]

  • Taylor & Francis. (n.d.). Benz[a]anthracene – Knowledge and References. Retrieved February 10, 2026, from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.